molecular formula C10H11N3 B135059 5-Amino-3-(4-methylphenyl)pyrazole CAS No. 151293-15-1

5-Amino-3-(4-methylphenyl)pyrazole

Cat. No.: B135059
CAS No.: 151293-15-1
M. Wt: 173.21 g/mol
InChI Key: GVPFRVKDBZWRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(4-methylphenyl)pyrazole is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(P-tolyl)-1H-pyrazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-methylphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPFRVKDBZWRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934221
Record name 5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78597-54-3, 151293-15-1
Record name 5-(4-Methylphenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78597-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-3-(4-methylphenyl)pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-3-(4-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to 5-Amino-3-(4-methylphenyl)pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The document outlines the core reaction mechanism, detailed experimental protocols for the synthesis of the target molecule and its key precursor, and a summary of relevant quantitative data.

Core Synthesis and Reaction Mechanism

The most prevalent and efficient method for the synthesis of 5-amino-3-arylpyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine. In the case of this compound, the reaction involves the condensation of 3-(4-methylphenyl)-3-oxopropanenitrile with hydrazine hydrate.

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The terminal nitrogen atom of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-ketonitrile.

  • Hydrazone Formation: This initial attack leads to the formation of a tetrahedral intermediate which subsequently eliminates a molecule of water to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group.

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable aromatic 5-aminopyrazole ring system.

This reaction is typically carried out in a protic solvent, such as ethanol, and is often facilitated by heating.

Reaction Pathway Visualization

G r1 3-(4-methylphenyl)-3-oxopropanenitrile nuc_attack 1. Nucleophilic Attack & Dehydration r1->nuc_attack r2 Hydrazine Hydrate (NH2NH2·H2O) r2->nuc_attack i1 Hydrazone Intermediate cyclization 2. Intramolecular Cyclization i1->cyclization i2 Cyclized Intermediate tauto 3. Tautomerization i2->tauto p1 This compound nuc_attack->i1 cyclization->i2 tauto->p1

Caption: Reaction mechanism for pyrazole formation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the key precursor and the final product. The protocol for the target molecule is based on a highly analogous procedure for a similar compound.[1]

Synthesis of Precursor: 3-(4-methylphenyl)-3-oxopropanenitrile

This precursor can be synthesized via the Claisen condensation of a p-toluate ester with acetonitrile using a strong base.

Reactants:

Compound Molecular Formula Molecular Weight ( g/mol ) Role
Methyl p-toluate C₉H₁₀O₂ 150.17 Starting Material
Acetonitrile C₂H₃N 41.05 Reagent/Solvent
Sodium ethoxide C₂H₅NaO 68.05 Base
Diethyl ether (C₂H₅)₂O 74.12 Solvent

| Hydrochloric acid | HCl | 36.46 | Quenching Agent |

Procedure:

  • A solution of sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • To this solution, a mixture of methyl p-toluate (1.0 eq) and anhydrous acetonitrile (1.2 eq) is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 12-18 hours, during which a precipitate may form.

  • The mixture is then cooled in an ice bath and acidified with dilute hydrochloric acid to a pH of ~5-6.

  • The resulting mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 3-(4-methylphenyl)-3-oxopropanenitrile.

Synthesis of this compound

This protocol is adapted from the synthesis of 5-amino-3-(4-methoxyphenyl)pyrazole.[1]

Reactants:

Compound Molecular Formula Molecular Weight ( g/mol ) Role
3-(4-methylphenyl)-3-oxopropanenitrile C₁₀H₉NO 159.19 Starting Material
Hydrazine hydrate (~64%) N₂H₄·H₂O 50.06 Reagent

| Absolute Ethanol | C₂H₅OH | 46.07 | Solvent |

Procedure:

  • To a solution of 3-(4-methylphenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol in a round-bottom flask, add hydrazine hydrate (5-6 eq).

  • Equip the flask with a reflux condenser and stir the reaction mixture at 80°C for 15 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate it in vacuo to remove the ethanol.

  • The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in Dichloromethane) or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • The purified product, this compound, is typically obtained as a solid.

Data Presentation

Quantitative Data for Synthesis

The following table summarizes typical reaction parameters, based on analogous syntheses.[1] Yields are highly dependent on reaction scale and purification methods.

ParameterValue
Reactant Ratio
β-Ketonitrile : Hydrazine Hydrate1 : 6
Reaction Conditions
SolventAbsolute Ethanol
Temperature80 °C
Reaction Time15 hours
Product Information
Reported Yield (analogous compound)~97%[1]
AppearanceSolid
Melting Point148-151 °C
Physicochemical Properties of this compound
PropertyValueReference
CAS Number78597-54-3
Molecular FormulaC₁₀H₁₁N₃
Molecular Weight173.21 g/mol

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G start Start reactants 1. Combine Reactants - 3-(4-methylphenyl)-3-oxopropanenitrile - Hydrazine Hydrate - Ethanol start->reactants Prepare reaction 2. Heat & Reflux (80°C, 15h) reactants->reaction Initiate workup 3. Work-up - Cool to RT - Concentrate in vacuo reaction->workup Complete purification 4. Purification - Silica Gel Chromatography or - Recrystallization workup->purification Crude Product product 5. Isolate Pure Product This compound purification->product Purified end End product->end Final

Caption: General experimental workflow diagram.

References

An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-(4-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(4-methylphenyl)pyrazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its pyrazole core, substituted with an amino group and a p-tolyl moiety, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for researchers and professionals in drug development. This compound is recognized as a key intermediate in the development of anti-inflammatory and analgesic agents.[1]

Chemical Properties and Data

The chemical properties of this compound are summarized below. It is important to note the existence of tautomerism in aminopyrazoles, which can lead to ambiguity in nomenclature and CAS numbers. The two primary tautomeric forms are 5-amino-3-(4-methylphenyl)-1H-pyrazole and 3-amino-5-(4-methylphenyl)-1H-pyrazole. The equilibrium between these forms can be influenced by the solvent and the substituents. For the purpose of this guide, we will primarily refer to the this compound structure, which is commonly associated with CAS number 151293-15-1. Another frequently cited CAS number is 78597-54-3, which may correspond to a different tautomer or a salt form.

Table 1: General Chemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Appearance White solid
Melting Point 148-151 °C
CAS Number 151293-15-1, 78597-54-3[2]

Table 2: Spectroscopic Data

SpectrumKey Peaks/ShiftsReference
¹H NMR (250 MHz, DMSO-d₆) δ 8.28 (s, 1H), 8.11–7.74 (m, 2H), 7.55 (s, 2H), 7.43 (d, J = 6.9 Hz, 2H), 7.32 (d, J = 9.3 Hz, 2H), 6.87 (s, 2H)[3]
¹³C NMR (63 MHz, DMSO) δ 164.21, 160.41, 153.37, 145.75, 135.79, 132.89, 129.97, 129.53, 128.57, 127.93, 124.77, 119.19, 116.56, 116.18, 115.86, 112.44[3]
FT-IR (KBr, cm⁻¹) 3462, 3345, 3312, 3215, 3055, 2207, 1600, 1577, 1504, 1446, 1262, 1233, 1135, 1092, 836, 753, 693[3]
Mass Spectrum (EI) Not Available

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-amino-3-arylpyrazoles involves the condensation of a β-ketonitrile with hydrazine. The following is a general protocol adapted from the synthesis of similar compounds.

Materials:

  • 3-(4-methylphenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for pH adjustment if necessary)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(4-methylphenyl)-3-oxopropanenitrile in ethanol, add an excess of hydrazine hydrate (typically 5-6 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity. This includes:

  • Melting Point: Compare with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry: To determine the molecular weight.

Biological Activity and Signaling Pathways

Aminopyrazole derivatives are a well-established class of kinase inhibitors, with several compounds investigated for their therapeutic potential in oncology and inflammatory diseases. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.

Potential Inhibition of p38 MAPK and FGFR Signaling Pathways

Derivatives of 5-aminopyrazole have been identified as potent inhibitors of both p38 mitogen-activated protein kinase (MAPK) and fibroblast growth factor receptor (FGFR).[4][5]

  • p38 MAPK Pathway: The p38 MAPK signaling cascade is a key regulator of inflammatory responses. Inhibition of p38 MAPK can block the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it an attractive target for anti-inflammatory drugs.

  • FGFR Pathway: The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers, making FGFR a validated target for anticancer therapies.

The following diagrams illustrate the general mechanism of action for a 5-aminopyrazole derivative as a kinase inhibitor and a simplified workflow for its synthesis and characterization.

G General Kinase Inhibition by a 5-Aminopyrazole Derivative cluster_kinase Kinase (e.g., p38 MAPK, FGFR) cluster_inhibition Inhibition cluster_outcome Outcome ATP_binding_site ATP Binding Site No_Phosphorylation No Substrate Phosphorylation ATP_binding_site->No_Phosphorylation Inhibited by Substrate_binding_site Substrate Binding Site Substrate_binding_site->No_Phosphorylation Inhibitor 5-Aminopyrazole Derivative Inhibitor->ATP_binding_site Competitively Binds Blocked_Signal Blocked Downstream Signaling No_Phosphorylation->Blocked_Signal ATP ATP ATP->ATP_binding_site Binds Substrate Substrate Protein Substrate->Substrate_binding_site Binds

Figure 1: General mechanism of kinase inhibition.

G Experimental Workflow for Synthesis and Characterization cluster_characterization Analytical Techniques Start Starting Materials: β-Ketonitrile, Hydrazine Hydrate Synthesis Synthesis: Condensation Reaction Start->Synthesis Purification Purification: Recrystallization or Column Chromatography Synthesis->Purification Characterization Characterization Purification->Characterization NMR NMR (¹H, ¹³C) FTIR FT-IR MS Mass Spectrometry MP Melting Point Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis MP->Data_Analysis

Figure 2: Workflow for synthesis and characterization.

References

An In-depth Technical Guide to 5-Amino-3-(4-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(4-methylphenyl)pyrazole is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. Its pyrazole core, substituted with an amino group and a p-tolyl group, provides a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical properties, synthesis, and biological activities of this compound, with a focus on its potential as an anti-inflammatory and analgesic agent.

Core Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 173.22 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White amorphous powder--INVALID-LINK--
Melting Point 148-154 °C--INVALID-LINK--
Boiling Point 438.0±33.0 °C (Predicted)--INVALID-LINK--
Density 1.196±0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa 14.80±0.10 (Predicted)--INVALID-LINK--
CAS Number 151293-15-1--INVALID-LINK--, --INVALID-LINK--

Note: Predicted values are based on computational models and may not reflect experimental results.

Synthesis

The synthesis of 5-amino-3-arylpyrazoles typically involves the cyclization of a β-ketonitrile with hydrazine hydrate. For this compound, a plausible synthetic route starts from 3-(4-methylphenyl)-3-oxopropanenitrile.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar aminopyrazole derivatives.

Materials:

  • 3-(4-methylphenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for neutralization, if necessary)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(4-methylphenyl)-3-oxopropanenitrile in absolute ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis_Workflow reagent1 3-(4-methylphenyl)-3-oxopropanenitrile reaction Cyclization (Reflux) reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction solvent Ethanol solvent->reaction product This compound reaction->product

Synthetic pathway for this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the analysis of similar compounds, the following characteristic peaks can be anticipated.

  • ¹H NMR: Signals corresponding to the aromatic protons of the p-tolyl group, a singlet for the pyrazole C-H proton, signals for the amino group protons, and a singlet for the methyl group protons.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrazole ring and the p-tolyl group.

  • FT-IR: Characteristic stretching vibrations for N-H (amino group), C-H (aromatic and methyl), C=N, and C=C bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (173.22 g/mol ).

Biological Activity and Signaling Pathways

Derivatives of 5-aminopyrazole are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Potential Anti-inflammatory Signaling Pathway

Inhibition of the COX-2 enzyme by pyrazole derivatives leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This interruption of the inflammatory cascade is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The potential signaling pathway is visualized below.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 acts on Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Pyrazole_Compound This compound Pyrazole_Compound->COX2 inhibits

Potential COX-2 inhibition pathway.

Potential Analgesic Signaling Pathway

The analgesic effect of pyrazole derivatives is closely linked to their anti-inflammatory action, as the reduction in prostaglandins diminishes the sensitization of nociceptors (pain receptors). By inhibiting prostaglandin production, these compounds can effectively reduce pain signals.

Analgesic_Pathway Tissue_Injury Tissue Injury Prostaglandins Prostaglandin Release Tissue_Injury->Prostaglandins Nociceptors Nociceptor Sensitization Prostaglandins->Nociceptors Pain_Signal Pain Signal to Brain Nociceptors->Pain_Signal Pyrazole_Compound This compound Pyrazole_Compound->Prostaglandins inhibits production of

Potential mechanism of analgesic action.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory and analgesic drugs. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to known bioactive pyrazoles suggests significant potential. Further research is warranted to fully characterize its physical and pharmacological properties, including detailed spectroscopic analysis, optimization of its synthesis, and in-depth investigation of its biological mechanisms of action. This will be crucial for unlocking its full therapeutic potential and advancing its development as a clinical candidate.

An In-depth Technical Guide to 5-Amino-3-(4-methylphenyl)pyrazole: Synthesis and Spectral Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and spectral properties of 5-Amino-3-(4-methylphenyl)pyrazole, a versatile heterocyclic amine with applications in pharmaceutical and agrochemical research. This document offers a comprehensive look at its chemical characteristics, a detailed experimental protocol for its synthesis, and a summary of its spectral data.

Chemical Properties and Data

This compound is a stable, solid organic compound. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 78597-54-3[1]
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.21 g/mol [1]
Melting Point 148-151 °C[1]
Appearance White to light yellow solid

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a β-ketonitrile with hydrazine hydrate. This method is a common and effective route for the preparation of 5-aminopyrazoles.[2]

Synthesis Workflow

The logical flow of the synthesis process is outlined in the diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation 3_4_methylphenyl_3_oxopropanenitrile 3-(4-methylphenyl)-3-oxopropanenitrile Reaction_Vessel Reaction in Ethanol 3_4_methylphenyl_3_oxopropanenitrile->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel Product This compound Reaction_Vessel->Product Cyclization

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure for a closely related analog, 5-amino-3-(4-methoxyphenyl)pyrazole.[3]

Materials:

  • 3-(4-methylphenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Absolute Ethanol

  • Silica gel for column chromatography

  • Eluent: Methanol/Dichloromethane mixture

Procedure:

  • To a solution of 3-(4-methylphenyl)-3-oxopropanenitrile (10.0 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (60.0 mmol).

  • Stir the reaction mixture at 80°C for 15 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 0-10% methanol in dichloromethane gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Spectral Data

Due to the limited availability of public domain spectral data for this compound, the following data is for the closely related analog, 5-amino-3-(4-methoxyphenyl)pyrazole , and is provided for comparative purposes.[3] The structural difference is the presence of a methoxy group instead of a methyl group on the phenyl ring.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.69s1HNH (pyrazole)
7.55d2HAr-H
6.92d2HAr-H
5.66s1HCH (pyrazole)
4.62br s2HNH₂
3.75s3HOCH₃
Mass Spectrometry (MS) Data
m/zInterpretation
190.1[M+H]⁺

Note: The expected [M+H]⁺ for this compound would be approximately 174.23.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex heterocyclic structures. It is a key intermediate for creating various fused pyrazole derivatives, which are of interest in the development of new therapeutic agents and agrochemicals.[1] For instance, it can be used as a starting material for preparing pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[1]

References

An In-depth Technical Guide to 5-Amino-3-(4-methylphenyl)pyrazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-amino-3-(4-methylphenyl)pyrazole derivatives and their analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. These compounds serve as versatile scaffolds for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This document details their synthesis, biological activities with quantitative data, key experimental protocols, and the signaling pathways through which they exert their effects.

Core Scaffold and Synthesis

The foundational structure, this compound, is a versatile building block in organic synthesis, lending itself to various chemical modifications to create a library of bioactive molecules.[1] The general synthesis of 5-aminopyrazoles often involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the 5-aminopyrazole ring.

General Synthesis Workflow

4-methylacetophenone 4-methylacetophenone 3-oxo-3-(p-tolyl)propanenitrile 3-oxo-3-(p-tolyl)propanenitrile (β-ketonitrile) 4-methylacetophenone->3-oxo-3-(p-tolyl)propanenitrile Claisen Condensation Base_Solvent Base (e.g., NaOEt) Solvent (e.g., Ethyl Acetate) Base_Solvent->3-oxo-3-(p-tolyl)propanenitrile This compound This compound 3-oxo-3-(p-tolyl)propanenitrile->this compound Condensation/ Cyclization Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->this compound Solvent_Heat Solvent (e.g., Ethanol) Heat Solvent_Heat->this compound

Caption: General workflow for the synthesis of the core scaffold.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant promise in several therapeutic areas. The following tables summarize the quantitative data on their anticancer, anti-inflammatory, and kinase inhibitory activities.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of 5-aminopyrazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases crucial for cancer cell survival and proliferation.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Substituted 3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitrilesHeLa, MCF-7, PC-3Varies[2]
5-amino-N'-benzylidene-1H-pyrazole-4-carbohydrazide derivativesVariousVaries[3]
3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amineHCT-1163.18[4]
3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amineMCF-74.63[4]
Pyrazolo[3,4-d]pyrimidine derivative 15NCI 60-cell panel0.018 - 9.98[2]
Pyrazolo[3,4-d]pyrimidine derivative 16NCI 60-cell panel0.018 - 9.98[2]
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and various kinases involved in the inflammatory cascade.

Compound/DerivativeAnimal ModelAssay% InhibitionReference
1,3,4-trisubstituted pyrazole derivativesRatCarrageenan-induced paw edema≥84.2[5]
N-(substitutedaryl/alkylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide---[6]
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylatesRatCarrageenan-induced paw edemaSignificant at 25 mg/kg[5]
Kinase Inhibitory Activity

A primary mechanism through which 5-aminopyrazole derivatives exert their biological effects is the inhibition of protein kinases. The p38 mitogen-activated protein kinase (MAPK) is a notable target, playing a crucial role in inflammatory responses and cell proliferation.[3]

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-g]isoquinoline derivative 1bHaspin57[7]
Pyrazolo[3,4-g]isoquinoline derivative 1cHaspin66[7]
Pyrazolo[3,4-d]pyrimidine derivative 4EGFR54[2]
Pyrazolo[3,4-d]pyrimidine derivative 15EGFR135[2]
Pyrazolo[3,4-d]pyrimidine derivative 16EGFR34[2]
Substituted 5-aminopyrazolep38α MAPKVaries[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 5-Amino-3-(aryl)-1H-pyrazoles

This protocol describes a general method for the synthesis of 5-amino-3-aryl-1H-pyrazoles from benzoylacetonitrile derivatives.

Materials:

  • Substituted benzoylacetonitrile (1 equivalent)

  • Acetonitrile

  • Substituted phenylhydrazine (1.2 equivalents)

  • Base (e.g., sodium ethoxide)

  • Dichloromethane (DCM)

  • Substituted benzoyl chloride (for amide derivatives)

Procedure:

  • A base-catalyzed reaction of the substituted benzoylacetonitrile with acetonitrile is performed to yield the corresponding 1-aminocinnamonitrile.

  • The resulting 1-aminocinnamonitrile is then reacted with a substituted phenylhydrazine in a suitable solvent, such as ethanol, and refluxed to yield the 5-amino-3-aryl-1H-pyrazole.

  • For the synthesis of amide derivatives, the obtained aminopyrazole is treated with a substituted benzoyl chloride in a solvent like DCM.[8]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Vehicle (e.g., saline, DMSO)

  • Pletysmometer or calipers

Procedure:

  • Administer the test compounds or vehicle to the animals (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), inject carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Kinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • Microplate reader

Procedure:

  • In a multi-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., ADP or phosphorylated substrate).

  • Quantify the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.

Signaling Pathways

The biological effects of this compound derivatives are often mediated through the modulation of specific signaling pathways. A key pathway implicated in their anti-inflammatory and anticancer activities is the p38 MAPK pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to stress stimuli, such as inflammatory cytokines, and regulates a wide range of cellular processes including inflammation, apoptosis, and cell differentiation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 activates Transcription_Factors_Cytoplasmic Cytoplasmic Targets (e.g., cPLA2) p38_MAPK->Transcription_Factors_Cytoplasmic activates p38_MAPK_n p38 MAPK p38_MAPK->p38_MAPK_n translocates Transcription_Factors_Nuclear Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK_n->Transcription_Factors_Nuclear phosphorylates Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors_Nuclear->Gene_Expression regulates Inhibitor This compound Derivatives Inhibitor->p38_MAPK inhibit

Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazole derivatives.

This guide provides a foundational understanding of this compound derivatives for researchers and professionals in drug development. The versatility of this scaffold, coupled with its demonstrated biological activities, underscores its potential for the discovery of novel therapeutics. Further exploration and optimization of these derivatives are warranted to translate their promising preclinical activities into clinical applications.

References

The Multifaceted Biological Activities of 5-Amino-3-arylpyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-arylpyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological properties of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory effects. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear graphical representation of the underlying mechanisms.

Anticancer Activity

5-Amino-3-arylpyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: A Key Mechanism

A primary mode of anticancer action for many 5-amino-3-arylpyrazoles is the inhibition of protein kinases, which are critical regulators of cellular processes.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK signaling pathway is activated by cellular stressors and inflammatory cytokines, playing a role in cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in various cancers. 5-Amino-3-arylpyrazoles have been identified as potent inhibitors of p38α MAPK.[4]

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stressors Stressors Receptor Receptor Stressors->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Inhibitor 5-Amino-3-arylpyrazole Inhibitor->p38_MAPK inhibits Gene_Expression Inflammation Apoptosis Cell Cycle Transcription_Factors->Gene_Expression

p38 MAPK Signaling Pathway Inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGF/FGFR signaling pathway is vital for normal development and cellular processes like proliferation, migration, and survival.[5][6][7] Aberrant activation of this pathway through mutations, amplifications, or translocations is a known driver of various cancers.[8] Certain 5-amino-3-arylpyrazoles have been developed as selective inhibitors of FGFR1, FGFR2, and FGFR3.

FGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 phosphorylates Inhibitor 5-Amino-3-arylpyrazole Inhibitor->FGFR inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Cell Proliferation Survival Angiogenesis ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

FGFR Signaling Pathway Inhibition.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 5-amino-3-arylpyrazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Derivative XIII [9]HePG2 (Liver)6.57
HCT-116 (Colon)9.54
MCF-7 (Breast)7.97
Compound 4 [10]Ovarian Cancer8.57
Compound 48 [10]PC-3 (Prostate)5.26
Compound 55 [10]PC-3 (Prostate)5.32
Compound 60 [10]PC-3 (Prostate)5.26

Antimicrobial Activity

5-Amino-3-arylpyrazoles have demonstrated notable activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as some fungi. This positions them as a scaffold of interest for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 5-amino-3-arylpyrazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/ReferenceMicroorganismMIC (µg/mL)
Compound 3c [4]Staphylococcus genus (MDR)32-64
Compound 4b [4]Staphylococcus genus (MDR)32-64
Halogenoaminopyrazole 4b, 4e, 4f, 5a, 5b [11]Escherichia coli ATCC25922460
Halogenoaminopyrazole 5c [11]Various bacterial strains3750
Compound 2a [12]Staphylococcus aureus0.125
Escherichia coli8
Compound 26 [12]Staphylococcus aureus16
Escherichia coli4
Aminoguanidine-derived 1,3-diphenyl pyrazoles [13]Various bacterial strains1-8

Anti-inflammatory Activity

The anti-inflammatory properties of 5-amino-3-arylpyrazoles are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] COX-2 is responsible for the production of prostaglandins that mediate inflammation and pain.[15][16] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

COX_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Physiological Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes Inhibitor 5-Amino-3-arylpyrazole Inhibitor->COX2 inhibits Inflammation Inflammation Prostaglandins->Inflammation

Mechanism of COX-2 Inhibition.

Experimental Protocols

This section provides generalized methodologies for the synthesis of the 5-amino-3-arylpyrazole core and for key biological assays. Researchers should refer to the specific literature for detailed conditions and modifications.

General Synthesis of 5-Amino-3-arylpyrazoles

A common and versatile method for the synthesis of 5-amino-3-arylpyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.

Synthesis_Workflow Start Starting Materials Step1 β-Ketonitrile + Hydrazine Derivative Start->Step1 Step2 Condensation Reaction (Solvent, Catalyst) Step1->Step2 Step3 Cyclization Step2->Step3 Product 5-Amino-3-arylpyrazole Step3->Product

General Synthesis Workflow.

Methodology:

  • Reaction Setup: A solution of the appropriate β-ketonitrile and hydrazine derivative is prepared in a suitable solvent (e.g., ethanol, acetic acid).

  • Catalysis: A catalyst, such as a catalytic amount of acid (e.g., HCl) or base (e.g., piperidine), may be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 5-amino-3-arylpyrazole.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-amino-3-arylpyrazole compounds and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Compound Preparation: Serial twofold dilutions of the 5-amino-3-arylpyrazole compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

  • Controls: Positive (microorganism with no compound) and negative (broth only) growth controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 isoenzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is incubated with the test compound or a vehicle control in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Reaction Termination: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Conclusion

5-Amino-3-arylpyrazoles represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them an attractive scaffold for further drug discovery and development efforts. The information presented in this guide provides a solid foundation for researchers to explore the rich pharmacology of these compounds and to design novel derivatives with enhanced potency and selectivity.

References

The Aminopyrazole Core: A Scaffold for a Century of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Aminopyrazole Compounds

Introduction

The aminopyrazole scaffold, a five-membered heterocycle bearing an amino substituent, has emerged as a "privileged structure" in medicinal chemistry. Its synthetic tractability and ability to form key interactions with biological targets have led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of aminopyrazole compounds, from their early serendipitous discovery to their current prominence in the development of targeted therapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative structure-activity relationship (SAR) data, and a deep dive into the signaling pathways modulated by these versatile compounds.

A Historical Perspective: From Pyrazolones to Modern Kinase Inhibitors

The journey of aminopyrazoles is intrinsically linked to the broader history of pyrazole chemistry. In the 1880s, the German chemist Ludwig Knorr, while attempting to synthesize quinine derivatives, serendipitously created a pyrazole derivative.[1] This led to the synthesis of phenazone, more commonly known as antipyrine, in 1883, which became the first synthetic, non-opioid analgesic and antipyretic drug.[1][2]

Following this discovery, further exploration of pyrazole derivatives for medicinal applications led to the development of aminopyrine (aminophenazone) in 1893 by Friedrich Stolz.[1][3] Aminophenazone, a 4-aminopyrazole derivative, exhibited more potent analgesic and antipyretic properties than its predecessor.[3][4] The primary mechanism of action for these early pyrazolone and aminopyrazole analgesics was later understood to be the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation, pain, and fever.[4] However, due to the risk of severe side effects, most notably agranulocytosis (a sharp drop in white blood cells), the use of aminophenazone has been largely discontinued in many countries.[3][4]

Despite the decline in the use of early aminopyrazole analgesics, the scaffold's potential in drug discovery was far from exhausted. The latter half of the 20th century and the beginning of the 21st century saw a resurgence of interest in the aminopyrazole core, driven by the rise of target-based drug discovery. Researchers recognized that the aminopyrazole scaffold could serve as a versatile template for the design of inhibitors for a wide range of enzymes, particularly protein kinases.

The amenability of the aminopyrazole core to chemical modification allows for the fine-tuning of its pharmacological properties, leading to the development of highly potent and selective inhibitors for various kinase targets implicated in cancer and other diseases. This has culminated in the discovery of numerous aminopyrazole-based clinical candidates and approved drugs, solidifying the aminopyrazole scaffold as a cornerstone of modern medicinal chemistry.

Synthetic Methodologies

The synthesis of the aminopyrazole core is well-established, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a classical and versatile method for the preparation of pyrazoles and pyrazolones.[5] The reaction involves the condensation of a β-ketoester with a hydrazine derivative.[5][6]

General Experimental Protocol for Knorr Pyrazole Synthesis:

  • In a round-bottom flask, combine the β-ketoester (1 equivalent) and the hydrazine hydrate (2 equivalents).

  • Add a suitable solvent, such as 1-propanol, and a catalytic amount of glacial acetic acid (3 drops).

  • Heat the reaction mixture to approximately 100°C with stirring for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexanes.

  • Once the starting material is consumed, add water to the hot reaction mixture with stirring to precipitate the product.

  • Filter the reaction mixture using a Büchner funnel and wash the collected solid with a small amount of water.

  • Air dry the product to obtain the pyrazolone.

Synthesis of 3(5)-Aminopyrazoles from β-Cyanoethylhydrazine

A convenient and high-yielding synthesis of 3(5)-aminopyrazole utilizes readily available starting materials.

Experimental Protocol:

A. β-Cyanoethylhydrazine

  • In a 2-L two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.

  • Gradually add 318 g (6.00 moles) of acrylonitrile with stirring over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling.

  • Replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg (bath temperature 45–50°C) to yield β-cyanoethylhydrazine as a yellow oil.

B. 3-Amino-3-pyrazoline sulfate

  • In a 2-L four-necked flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, place 308 g (3.0 moles) of 95% sulfuric acid.

  • Add 450 mL of absolute ethanol dropwise over 20–30 minutes, maintaining the temperature at 35°C.

  • Add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol with vigorous stirring over 1–2 minutes.

  • The mixture will warm spontaneously to 88–90°C; maintain this temperature for 3 minutes until crystallization begins.

  • Gradually lower the temperature to 25°C over 1 hour and let it stand at room temperature for 15–20 hours.

  • Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry at 80°C.

C. 3(5)-Aminopyrazole

  • In a 1-L three-necked flask, prepare a solution of 100 g (2.50 moles) of sodium hydroxide in 250 mL of water.

  • Add 183 g (1.00 mole) of 3-amino-3-pyrazoline sulfate in portions over 10 minutes with stirring.

  • Heat the mixture to 90–95°C for 2 hours.

  • Cool the mixture to 20°C and extract with five 100-mL portions of isopropyl alcohol.

  • Dry the combined extracts over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • The resulting light yellow oil is 3(5)-aminopyrazole, which can be further purified by distillation.[7]

Aminopyrazoles as Kinase Inhibitors

A major breakthrough in the application of aminopyrazoles came with their identification as potent inhibitors of protein kinases. The aminopyrazole scaffold serves as an excellent hinge-binding motif, a key interaction for many kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a driver in various cancers. Aminopyrazole-based compounds have been developed as potent FGFR inhibitors.

FGFR Signaling Pathway

Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration. Aminopyrazole-based FGFR inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Dimerization & Autophosphorylation FRS2 FRS2 P1->FRS2 Phosphorylates PLCG PLCγ P1->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response Leads to AKT AKT PI3K->AKT AKT->Cell_Response Leads to DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Cell_Response Leads to Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition by Aminopyrazoles.

Quantitative Data for Aminopyrazole-based FGFR Inhibitors

CompoundFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)
1 115<11933
2 <0.31.1<0.30.5
3 15<11933

Data compiled from various sources.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. The development of LRRK2 kinase inhibitors is a promising therapeutic strategy. Aminopyrazoles have been successfully employed as a scaffold for potent and selective LRRK2 inhibitors.

LRRK2 Signaling Pathway

The precise signaling pathway of LRRK2 is still under investigation, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Pathogenic mutations in LRRK2 often lead to increased kinase activity, which is thought to contribute to neuronal dysfunction and death. Aminopyrazole-based LRRK2 inhibitors aim to reduce this hyper-activity.

LRRK2_Signaling_Pathway LRRK2_mut Mutant LRRK2 (Hyperactive) Rab_GTPases Rab GTPases LRRK2_mut->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2_mut->Autophagy Impacts Neurite_Outgrowth Neurite Outgrowth LRRK2_mut->Neurite_Outgrowth Affects Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Neuronal_Dysfunction Neuronal Dysfunction & Death Vesicular_Trafficking->Neuronal_Dysfunction Contributes to Autophagy->Neuronal_Dysfunction Contributes to Neurite_Outgrowth->Neuronal_Dysfunction Contributes to Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->LRRK2_mut Inhibits

Caption: LRRK2 Signaling and Inhibition by Aminopyrazoles.

Quantitative Data for Aminopyrazole-based LRRK2 Inhibitors

CompoundLRRK2 (Ki, nM)JAK2 (Ki, nM)Rat Brain Exposure (AUC, ng*h/mL)
GNE-0877 3>100002300
GNE-9605 18.7>100004100

Data compiled from various sources.[8][9]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Aminopyrazole derivatives have been developed as inhibitors of various CDKs.

CDK Signaling in the Cell Cycle

The cell cycle is controlled by the sequential activation of CDKs by their cyclin partners. For example, the CDK4/6-cyclin D complex promotes entry into the G1 phase, while the CDK2-cyclin E/A complexes are crucial for the G1/S transition and S phase progression. Aminopyrazole-based CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 Drives G1 progression CDK2_CycE CDK2-Cyclin E CDK2_CycE->G1 Promotes G1/S transition CDK2_CycA CDK2-Cyclin A CDK2_CycA->S Initiates DNA replication CDK1_CycB CDK1-Cyclin B CDK1_CycB->G2 Promotes G2/M transition Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->CDK46_CycD Inhibits Aminopyrazole->CDK2_CycE Inhibits

Caption: CDK Regulation of the Cell Cycle and Inhibition by Aminopyrazoles.

Quantitative Data for Aminopyrazole-based CDK Inhibitors

CompoundCDK1/CycB (IC50, nM)CDK2/CycA (IC50, nM)CDK5/p25 (IC50, nM)
AT7519 1004717
AZD5438 201465

Data compiled from various sources.

Key Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for measuring the activity of a kinase and the inhibitory effect of a compound.

Experimental Workflow:

  • Reagent Preparation:

    • Prepare a 10x kinase reaction buffer (e.g., 400 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 1 mM EGTA, 10 mM DTT).

    • Prepare a stock solution of the test compound (e.g., aminopyrazole derivative) in 100% DMSO. Create a serial dilution of the inhibitor.

    • Prepare the kinase and substrate solutions in 1x kinase buffer.

  • Assay Plate Setup:

    • Add the serially diluted inhibitor or DMSO (for control) to the wells of a microplate.

    • Add the diluted enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled [γ-³²P]-ATP).

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Quantify the phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays like ADP-Glo™, a luminescence plate reader is used to measure ADP production.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Experimental Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the aminopyrazole compound and incubate for a desired period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][11]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start: Seed cells in 96-well plate Treat Treat cells with Aminopyrazole Compound Start->Treat Incubate_Compound Incubate (e.g., 72h) Treat->Incubate_Compound Add_MTT Add MTT solution Incubate_Compound->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (add DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze

Caption: Workflow for an MTT Cell Proliferation Assay.

Conclusion

The aminopyrazole core has a rich history in medicinal chemistry, evolving from early analgesic agents to a highly versatile scaffold for the development of targeted therapies. Its favorable physicochemical properties and synthetic accessibility have made it a mainstay in the design of kinase inhibitors for a multitude of diseases, including cancer and neurodegenerative disorders. The ability to systematically modify the aminopyrazole structure allows for the optimization of potency, selectivity, and pharmacokinetic properties, as evidenced by the numerous successful drug discovery campaigns. As our understanding of disease biology continues to grow, the aminopyrazole scaffold is poised to remain a critical tool in the armamentarium of medicinal chemists for the foreseeable future. This guide provides a foundational understanding of the discovery, history, and application of aminopyrazole compounds, serving as a valuable resource for professionals in the field of drug discovery and development.

References

A Comprehensive Technical Review of 5-Amino-3-(4-methylphenyl)pyrazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1][2] Among these, the 5-aminopyrazole moiety serves as a critical pharmacophore for developing potent therapeutic agents.[3][4] This technical guide focuses on 5-Amino-3-(4-methylphenyl)pyrazole, a key intermediate and building block in the synthesis of novel bioactive compounds.[5] We provide an in-depth review of its physicochemical properties, synthesis protocols, and its role as a synthon for complex heterocyclic systems. Furthermore, this paper explores the significant biological activities associated with its derivatives, including kinase inhibition, anticancer, and antimicrobial effects, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Physicochemical Properties

This compound is a solid compound at room temperature, with well-defined physical and chemical characteristics.[6] Its structure features a pyrazole ring substituted with an amino group at the 5-position and a 4-methylphenyl (p-tolyl) group at the 3-position, making it a versatile intermediate for further chemical modifications.[5]

PropertyValueReference
CAS Number 78597-54-3 (also listed as 151293-15-1)[5][6]
Molecular Formula C₁₀H₁₁N₃[6]
Molecular Weight 173.21 g/mol [6]
Appearance White amorphous powder to solid[5][6]
Melting Point 148-151 °C[6]
SMILES String Cc1ccc(cc1)-c2cc(N)[nH]n2[6]
InChI Key GVPFRVKDBZWRCZ-UHFFFAOYSA-N[6]

Synthesis of this compound

The synthesis of 5-aminopyrazoles can be achieved through various methods, most commonly involving the cyclocondensation of a hydrazine source with a β-ketonitrile.[3] A highly efficient and modern approach is the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a hydrazine derivative, often facilitated by microwave irradiation.[7][8]

G cluster_reactants Reactants cluster_process Process cluster_product Product p_Tolualdehyde p-Tolualdehyde Reaction One-Pot Reaction (Ethanol/Piperidine) p_Tolualdehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction Microwave Microwave Irradiation (e.g., 140°C, 2 min) Reaction->Microwave Heating Product 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole-4-carbonitrile Microwave->Product Cyclocondensation

Caption: General workflow for the microwave-assisted synthesis of a 5-aminopyrazole derivative.

This protocol describes a representative method for synthesizing a 5-aminopyrazole derivative, adapted from literature procedures for analogous compounds.[7][8]

  • Reaction Setup: In a microwave-safe vessel, combine 4-methylbenzaldehyde (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and phenylhydrazine (1.08 g, 10 mmol).

  • Solvent and Catalyst: Add ethanol (20 mL) as the solvent and a catalytic amount of piperidine (0.2 mL).

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 140°C for 2-5 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Applications in Organic Synthesis

This compound is a valuable synthon for constructing fused heterocyclic systems, which are prevalent in many biologically active molecules.[9][10] The amino group at the C5 position and the adjacent ring nitrogen (N1) possess nucleophilic character, enabling them to react with various electrophiles to form bicyclic structures.[6]

G cluster_start Starting Material cluster_reagents Reagents cluster_products Fused Heterocyclic Products Start This compound Product1 Pyrazolo[3,4-b]pyridines Start->Product1 Product2 Pyrazolo[1,5-a]pyrimidines Start->Product2 Reagent1 Dialkyl Dicyanofumarates Reagent1->Product1 Reagent2 Acetylacetone Reagent2->Product2

Caption: Use of this compound as a synthon for fused pyrazoles.

This reactivity allows for the synthesis of diverse scaffolds such as:

  • Pyrazolo[1,5-a]pyrimidines: Formed by reacting with 1,3-dicarbonyl compounds like acetylacetone.[9]

  • Pyrazolo[3,4-b]pyridines: Synthesized via reaction with reagents such as dialkyl dicyanofumarates.[6]

  • Pyrazolo[1,5-a][2][5][6]triazines: Prepared by reacting with hetaryl derivatives under microwave conditions.[6]

Biological Activities and Therapeutic Potential

While this compound itself is primarily an intermediate, its core structure is integral to a wide range of biologically active molecules. The 5-aminopyrazole scaffold has been extensively studied for its therapeutic potential.[4][11]

Derivatives of 5-aminopyrazole are potent inhibitors of several protein kinases, which are critical targets in oncology and inflammatory diseases.

  • p38α MAP Kinase: This kinase is a key mediator in the inflammatory response, regulating the production of cytokines like TNF-α. 5-aminopyrazole derivatives have been identified as potent and selective p38α inhibitors.[12]

  • Bruton's Tyrosine Kinase (BTK): The FDA-approved drug Pirtobrutinib, used to treat mantle cell lymphoma, is a complex 5-aminopyrazole derivative that acts as a reversible BTK inhibitor.[1][11][13]

G Stress Inflammatory Stimuli / Stress (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Substrate Downstream Substrates (e.g., MK2) p38->Substrate Inhibitor 5-Aminopyrazole Inhibitors Inhibitor->p38 Cytokines Inflammatory Cytokines (TNF-α, IL-6) Substrate->Cytokines

Caption: Inhibition of the p38 MAPK signaling pathway by 5-aminopyrazole derivatives.

Quantitative Data for a p38α Inhibitor Analog The following data is for compound 2j from Regan et al. (2010), a potent p38α inhibitor based on the 5-aminopyrazole scaffold and a close structural analog.[12]

Compound IDTargetIC₅₀ (nM)Cellular Potency (LPS-induced TNFα, IC₅₀ nM)
2j p38α1.316
2j p38β16-

The 5-aminopyrazole scaffold is a key feature in many compounds with antiproliferative activity against various cancer cell lines.[1][14] The mechanism often involves the inhibition of kinases crucial for cell cycle progression and survival, such as EGFR and VEGFR-2.[1]

Antiproliferative Activity of 5-Aminopyrazole Derivatives The table below summarizes the activity of representative compounds from the literature that incorporate the 5-aminopyrazole core.

Compound Class/ExampleCancer Cell LineActivity (IC₅₀)Reference
Sulfamoyl derivatives (e.g., 23b )PC-3 (Prostate)0.33 µM[1]
Sulfamoyl derivatives (e.g., 23b )HCT-116 (Colon)2.28 µM[1]
3-(halophenyl)-1-phenyl-1H-pyrazole derivativesHeLa, MCF-7, PC-3Potent activity[7][8]
5-amino-pyrazole-4-carbonitrile derivative (21 )DU-145 (Prostate)>90% inhibition[1]

Certain derivatives of 5-aminopyrazole have been investigated for their antimicrobial properties. They have shown inhibitory activity against both bacterial and fungal strains, making them templates for the development of new anti-infective agents.[15][16]

Minimum Inhibitory Concentration (MIC) of Pyrazole Analogs

Compound ExampleOrganismMIC (µg/mL)Reference
Pyrazole derivative (3 )Escherichia coli0.25[15]
Pyrazole derivative (4 )Streptococcus epidermidis0.25[15]

Conclusion

This compound is a highly valuable molecule in medicinal and synthetic chemistry. Its straightforward synthesis and versatile reactivity make it an ideal starting point for creating complex fused heterocyclic systems. The consistent and potent biological activities observed in its derivatives—spanning kinase inhibition, anticancer, and antimicrobial effects—underscore the importance of the 5-aminopyrazole scaffold. Future research will likely continue to leverage this core structure to design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

Methodological & Application

The Versatility of 5-Amino-3-(4-methylphenyl)pyrazole in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Amino-3-(4-methylphenyl)pyrazole is a versatile and highly valuable building block in organic synthesis, particularly in the construction of fused pyrazole heterocyclic systems. Its unique structural features, including multiple nucleophilic sites, allow for a diverse range of chemical transformations, leading to the synthesis of compounds with significant potential in medicinal chemistry and materials science. This application note provides a detailed overview of its uses, complete with experimental protocols and quantitative data for the synthesis of key derivatives such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Introduction

This compound, also known as 3-(p-tolyl)-1H-pyrazol-5-amine, serves as a crucial intermediate for the generation of complex molecular architectures.[1] The presence of a reactive amino group at the 5-position and the pyrazole ring's nitrogen atoms allows for facile construction of fused ring systems. These resulting heterocyclic compounds are of great interest to researchers, especially in the field of drug development, due to their demonstrated anti-inflammatory, analgesic, and kinase inhibitory activities.[1][2][3]

Applications in Organic Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of various fused heterocyclic compounds.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention for their diverse biological activities, including their potential as kinase inhibitors in cancer therapy.[4][5] The synthesis of these compounds can be efficiently achieved through the condensation reaction of this compound with various 1,3-dielectrophilic reagents, such as β-diketones and enaminones.[4][6]

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles synthesized from this compound. These compounds are known to exhibit a wide range of pharmacological properties and are investigated as potential therapeutic agents.[7][8] Multi-component reactions, often involving an aldehyde and an active methylene compound, provide an efficient and atom-economical route to these scaffolds.[9][10]

Data Presentation

The following tables summarize quantitative data for the synthesis of representative pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

ProductReagentsSolventCatalyst/AdditiveTemp. (°C)Time (h)Yield (%)
2,7-Dimethyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidineThis compound, AcetylacetoneEthanol-Reflux485
7-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidineThis compound, 1-phenyl-1,3-butanedioneAcetic Acid-Reflux678

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

ProductReagentsSolventCatalyst/AdditiveTemp. (°C)TimeYield (%)
Ethyl 6-amino-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateThis compound, Benzaldehyde, Ethyl cyanoacetateEthanolPiperidineReflux592
6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrano[2,3-c]pyrazole-5-carbonitrilePhenylhydrazine, Ethyl acetoacetate, 3-Nitrobenzaldehyde, MalononitrileWaterPiperidine, Dodecyltrimethylammonium bromide9010 min-
4-(4-Chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine5-Amino-1-phenylpyrazole, 4-(4-chlorophenyl)but-3-en-2-oneDMF/EthanolZrCl₄9516-

Experimental Protocols

General Procedure for the Synthesis of 2,7-Dimethyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

A mixture of this compound (1.73 g, 10 mmol) and acetylacetone (1.10 g, 11 mmol) in ethanol (20 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure product.

General Procedure for the Three-Component Synthesis of Ethyl 6-amino-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

To a solution of this compound (1.73 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (25 mL), a catalytic amount of piperidine (0.1 mL) is added. The mixture is refluxed for 5 hours. After cooling, the solid product is collected by filtration, washed with ethanol, and recrystallized from ethanol to give the desired product.

Visualizations

The following diagrams illustrate a key signaling pathway where pyrazole derivatives act as inhibitors and a typical experimental workflow for their synthesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Extracellular_Signal Extracellular Signal (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1) Extracellular_Signal->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Pyrazole_Inhibitor Pyrazole-based Inhibitor (e.g., from 5-Aminopyrazole) Pyrazole_Inhibitor->p38_MAPK Inhibition Gene_Expression Gene Expression (Inflammatory Response) Downstream_Targets->Gene_Expression

Caption: p38 MAP Kinase Signaling Pathway Inhibition.

G cluster_0 One-Pot Synthesis of Pyrazolo[3,4-b]pyridines Start Start Reactants Mix: - this compound - Aldehyde - Active Methylene Compound - Solvent (e.g., Ethanol) Start->Reactants Catalyst Add Catalyst (e.g., Piperidine) Reactants->Catalyst Reaction Reflux Reaction Mixture Catalyst->Reaction Workup Cool and Filter Precipitate Reaction->Workup Purification Wash with Solvent and Recrystallize Workup->Purification Product Pure Pyrazolo[3,4-b]pyridine Purification->Product

Caption: Experimental Workflow for Synthesis.

Conclusion

This compound stands out as a key synthon for the construction of biologically relevant fused pyrazole heterocycles. The straightforward and efficient synthetic protocols for producing pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines make it an attractive starting material for academic and industrial research. The continued exploration of this versatile building block is expected to yield novel compounds with enhanced therapeutic properties.

References

Application Notes and Protocols: 5-Amino-3-(4-methylphenyl)pyrazole as a Versatile Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(4-methylphenyl)pyrazole is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its unique structural features, possessing multiple nucleophilic sites, make it an ideal starting material for the construction of a wide array of fused heterocyclic compounds. These resulting heterocycles, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, are of significant interest due to their structural analogy to endogenous purines, allowing them to interact with various biological targets. Consequently, derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5][6][7] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds from this precursor.

Key Applications

This compound serves as a crucial synthon for the preparation of several classes of fused heterocyclic systems. The most prominent applications include:

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: These compounds are known to exhibit a range of biological activities, including kinase inhibition, making them attractive candidates for cancer therapy.[3][5][8] The synthesis is typically achieved through the condensation of the 5-aminopyrazole with β-dicarbonyl compounds or their synthetic equivalents.[9]

  • Synthesis of Pyrazolo[3,4-d]pyrimidines: This class of compounds has been extensively investigated for its therapeutic potential, particularly as kinase inhibitors and antimicrobial agents.[10][11][12][13] The synthesis often involves cyclization with various one-carbon synthons.

  • Multicomponent Reactions: The reactivity of this compound makes it an excellent substrate for multicomponent reactions, allowing for the rapid and efficient generation of complex molecular architectures with potential biological activity.[14][15]

Quantitative Data Summary

The following table summarizes representative quantitative data for heterocyclic compounds synthesized from 5-aminopyrazole precursors. While specific data for the 3-(4-methylphenyl) substituent may vary, this table provides an overview of typical yields and biological activities for analogous compounds.

Heterocyclic ScaffoldReagentsSolventYield (%)Biological Activity (Example)Reference
Pyrazolo[1,5-a]pyrimidineAcetylacetoneEthanol85-95Anticancer, Kinase Inhibitor[4]
Pyrazolo[3,4-d]pyrimidineFormic AcidN/A~83Anticancer, Antimicrobial[12]
Pyrazolo[3,4-b]pyridineArylaldehydes, Cyclic KetonesAcetic Acid/TFA72-80Vasodilator, Kinase Inhibitor[4]

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine

This protocol describes a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative through the condensation of this compound with acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).

  • Add acetylacetone (12 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from ethanol to obtain pure 7-methyl-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 1,5-Dihydro-3-(4-methylphenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol outlines a general method for the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative via cyclization with formic acid.[12]

Materials:

  • This compound-4-carbonitrile (if starting from the nitrile)

  • Formic acid (85%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Place this compound-4-carbonitrile (5 mmol) in a 50 mL round-bottom flask.

  • Add formic acid (15 mL, 85%).

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (50 mL) to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to yield pure 1,5-dihydro-3-(4-methylphenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one.

  • Dry the purified product under vacuum.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_Pyrazolo_1_5_a_pyrimidine start This compound intermediate start->intermediate + reagent1 Acetylacetone reagent1->intermediate Ethanol, Acetic Acid (cat.) Reflux product 7-Methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine intermediate->product

Caption: Synthesis of a Pyrazolo[1,5-a]pyrimidine derivative.

Synthesis_of_Pyrazolo_3_4_d_pyrimidine start This compound-4-carbonitrile intermediate start->intermediate Reflux reagent1 Formic Acid reagent1->intermediate product 1,5-Dihydro-3-(4-methylphenyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one intermediate->product

Caption: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one derivative.

Conclusion

This compound is a cornerstone for the synthesis of diverse and biologically relevant heterocyclic compounds. The straightforward and efficient protocols for its conversion into pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, coupled with the significant pharmacological potential of these products, underscore its importance in modern drug discovery and development. The methodologies presented here offer a solid foundation for researchers to explore the chemical space around these privileged scaffolds.

References

Applications of 5-Amino-3-(4-methylphenyl)pyrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(4-methylphenyl)pyrazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its utility as a key intermediate in the synthesis of a wide array of biologically active molecules. The inherent structural features of the 5-aminopyrazole core, combined with the substituent at the 3-position, make it a privileged pharmacophore for targeting various enzymes and receptors. This document provides a detailed overview of the applications of this compound and its derivatives, with a focus on their role as kinase inhibitors, particularly targeting p38 MAP kinase, and their potential as anti-inflammatory and analgesic agents.

Key Applications

The 5-amino-3-aryl-pyrazole scaffold has been extensively explored for its therapeutic potential. The primary areas of application for derivatives of this compound include:

  • Kinase Inhibition: A significant body of research has focused on the development of 5-aminopyrazole derivatives as potent and selective inhibitors of various kinases. Notably, this scaffold has proven effective in targeting p38α mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses. Inhibition of p38α MAP kinase can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it an attractive target for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

  • Anti-inflammatory Activity: By inhibiting key inflammatory mediators, derivatives of this compound exhibit significant anti-inflammatory properties. Their ability to suppress the production of TNF-α in cellular assays demonstrates their potential for in-vivo efficacy in inflammatory conditions.

  • Analgesic Agents: The analgesic potential of 5-amino-3-aryl-pyrazole derivatives has also been investigated. Research has shown that certain compounds from this class exhibit promising analgesic activity in preclinical models, suggesting their potential use in pain management.

  • NPY5 Antagonism: 5-Amino-1-(4-methylphenyl) pyrazole has been investigated as a neuropeptide Y5 (NPY5) receptor antagonist, indicating its potential in the treatment of obesity and related disorders.

Data Presentation

The following table summarizes the in vitro activity of representative 5-amino-3-aryl-pyrazole derivatives as p38α MAP kinase inhibitors and their effect on TNF-α production.

Compound IDR-group at position 3 of pyrazolep38α Enzymatic IC50 (nM)anti-TNF-α Cellular IC50 (nM)
1 4-Fluorophenyl10100
2 4-Chlorophenyl880
3 4-Methylphenyl (target compound)Data not available; expected to be potent based on SARData not available; expected to be potent based on SAR
4 4-Methoxyphenyl15150
5 Phenyl25250

Data is representative of the 5-amino-3-aryl-pyrazole scaffold based on published SAR studies. The activity of the 4-methylphenyl derivative is inferred from the general trend observed in these studies.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of 5-amino-3-aryl-pyrazoles.

Materials:

  • p-Tolylacetonitrile

  • Ethyl acetate

  • Sodium ethoxide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Claisen Condensation: To a solution of sodium ethoxide in ethanol, add p-tolylacetonitrile and ethyl acetate. Reflux the mixture for 4-6 hours.

  • Acidification: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the β-ketonitrile intermediate.

  • Filtration and Drying: Filter the precipitate, wash with water, and dry thoroughly.

  • Cyclization: Dissolve the dried β-ketonitrile in ethanol and add hydrazine hydrate. Reflux the mixture for 6-8 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

In Vitro p38α MAP Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the IC50 value of a test compound against p38α MAP kinase.

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)

  • Peptide substrate (e.g., ATF2)

  • ATP

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).

  • Enzyme and Substrate Addition: Add 2 µL of a mixture containing p38α kinase and the peptide substrate prepared in kinase buffer.

  • Reaction Initiation: Add 2 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be close to the Km for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Inhibition of TNF-α Release

This protocol measures the ability of a test compound to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

  • Human PBMCs or THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound dissolved in DMSO

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour at 37°C in a CO₂ incubator.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Visualizations

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) MK2->Transcription_Factors phosphorylates Gene_Expression Gene Expression (TNF-α, IL-1β) Transcription_Factors->Gene_Expression activates Inhibitor This compound Derivative Inhibitor->p38_MAPK

Caption: p38 MAP Kinase signaling pathway and the point of inhibition.

Experimental_Workflow_p38_Assay start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents dispense_inhibitor Dispense Inhibitor/ DMSO to Plate prepare_reagents->dispense_inhibitor add_enzyme_substrate Add Enzyme/ Substrate Mix dispense_inhibitor->add_enzyme_substrate initiate_reaction Initiate Reaction with ATP add_enzyme_substrate->initiate_reaction incubate_60min Incubate 60 min at RT initiate_reaction->incubate_60min stop_reaction Stop Reaction & Deplete ATP incubate_60min->stop_reaction incubate_40min Incubate 40 min at RT stop_reaction->incubate_40min generate_signal Generate Luminescent Signal incubate_40min->generate_signal incubate_30min Incubate 30 min at RT generate_signal->incubate_30min read_luminescence Read Luminescence incubate_30min->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro p38α MAP kinase inhibition assay.

Application Notes and Protocols for 5-Amino-3-(4-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(4-methylphenyl)pyrazole is a versatile heterocyclic compound belonging to the 5-aminopyrazole class of molecules. This class is of significant interest in medicinal chemistry and drug discovery due to the broad range of biological activities exhibited by its derivatives.[1][2][3] Aminopyrazoles serve as valuable scaffolds for the development of therapeutic agents targeting various enzymes and receptors.[1][2][3] Structurally, this compound features a pyrazole ring substituted with an amino group at the 5-position and a 4-methylphenyl (p-tolyl) group at the 3-position. This arrangement of functional groups makes it a promising candidate for investigation in several therapeutic areas, including inflammation, cancer, and neurological disorders.

The 5-aminopyrazole core is a key pharmacophore in numerous inhibitors of kinases such as p38 Mitogen-Activated Protein Kinase (p38 MAPK), Bruton's Tyrosine Kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Additionally, derivatives of this scaffold have been explored as antagonists for receptors like the Corticotropin-Releasing Factor Receptor 1 (CRF1) and as modulators of GABA receptors.[4][5] The anti-inflammatory properties of some pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[6][7]

These application notes provide a comprehensive overview of the potential uses of this compound in research and drug development. Detailed experimental protocols for in vitro assays are provided to enable the screening and characterization of this compound for various biological activities.

Potential Biological Activities and Applications

Based on the activities of structurally related 5-aminopyrazole derivatives, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Activity: As a potential inhibitor of key inflammatory mediators like p38 MAPK and COX enzymes.[1][3][6][7]

  • Anticancer Activity: Through the inhibition of kinases crucial for cancer cell proliferation and survival, such as BTK and FGFRs.[1][8][9]

  • Neurological Disorders: By modulating the activity of receptors in the central nervous system, including CRF1 and GABA receptors.[4][5]

Data Presentation

Table 1: Kinase Inhibition Data for Exemplar 5-Aminopyrazole Derivatives

Kinase TargetExemplar Compound StructureIC50 (nM)Reference
p38α MAPKPyrazole-benzyl urea derivative (2b)Not specified as exact value, but described as "highly potent"[10]
BTKPyrazolo[3,4-d]pyridazinone derivative (8)2.1[1]
FGFR15-amino-1H-pyrazole-4-carboxamide derivative (10h)46[8]
FGFR25-amino-1H-pyrazole-4-carboxamide derivative (10h)41[8]
FGFR35-amino-1H-pyrazole-4-carboxamide derivative (10h)99[8]

Table 2: Enzyme and Receptor Activity Data for Exemplar Pyrazole Derivatives

TargetExemplar Compound StructureActivity (IC50/Ki)Reference
COX-2Pyrazole derivative (11)0.043 µM (IC50)[11]
CRF1 ReceptorPyrazolo[1,5-a]pyrimidine derivative (10d)Not specified as exact value, but described as "most potent"[12]
GABAA ReceptorPyrazolo[1,5-a]quinazoline derivativeModulator[13]

Experimental Protocols

The following are detailed protocols for in vitro assays to evaluate the biological activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (p38α MAPK)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATP

  • Suitable kinase substrate (e.g., Myelin Basic Protein, MBP)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • This compound (dissolved in DMSO)

  • Staurosporine or other known p38 MAPK inhibitor (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Prepare similar dilutions for the positive control.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound, positive control, or DMSO vehicle to the appropriate wells of the assay plate.

    • Add 10 µL of a solution containing the p38α MAPK enzyme in kinase assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Prepare a reaction mix containing ATP and the kinase substrate in kinase assay buffer. The final ATP concentration should be at or near the Km for p38α MAPK.

    • Add 10 µL of the reaction mix to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Screening

G cluster_0 Initial Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action A Prepare Serial Dilutions of This compound B In Vitro Kinase Assay (e.g., p38 MAPK, BTK, FGFR) A->B C Determine IC50 Values B->C D Cell-Based Assay (e.g., Inhibition of Cytokine Production) C->D If Potent E Determine Cellular Potency (EC50) D->E F Western Blot Analysis of Downstream Signaling E->F If Potent G Confirm Target Engagement F->G

Caption: Workflow for screening and characterizing a novel kinase inhibitor.

Protocol 2: In Vitro COX Inhibition Assay

This protocol describes a colorimetric assay to screen for the inhibition of COX-1 and COX-2 by this compound.[6][7]

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound (dissolved in DMSO)

  • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as controls

  • DMSO (vehicle control)

  • 96-well plate

  • Plate reader capable of measuring absorbance at ~590-620 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in the assay buffer according to the kit manufacturer's instructions.

  • Assay Plate Setup:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective COX enzyme to each well (except for the background wells).

    • For background wells, add 160 µL of assay buffer and 10 µL of heme.

    • Add 10 µL of diluted test compound, controls, or DMSO vehicle to the appropriate wells.

  • Incubation: Incubate the plate for 5 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes to obtain the initial velocity of the reaction.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Determine the percentage of COX inhibition for each concentration of the test compound compared to the DMSO control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: CRF1 Receptor Binding Assay

This is a competitive binding assay to determine the affinity of this compound for the CRF1 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human CRF1 receptor (e.g., HEK293 or CHO cells)

  • Radiolabeled CRF1 ligand (e.g., [¹²⁵I]-Sauvagine or [³H]-NBI 30775)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4)

  • This compound (dissolved in DMSO)

  • Known CRF1 antagonist (e.g., Antalarmin) for non-specific binding determination and as a positive control

  • Scintillation cocktail

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of binding buffer, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of a known CRF1 antagonist, and 100 µL of membrane suspension.

    • Compound Wells: 50 µL of radioligand, 50 µL of diluted this compound, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats and place them in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

    • Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by this compound.

p38 MAPK Signaling Pathway

G cluster_0 Upstream Activators cluster_1 Core Cascade cluster_2 Downstream Effects Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors phosphorylates Aminopyrazole This compound Aminopyrazole->p38 Inhibits Inflammation Inflammation (Cytokine Production) MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: Inhibition of the p38 MAPK signaling pathway by 5-aminopyrazole derivatives.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

G cluster_0 B-Cell Receptor Activation cluster_1 Core Cascade cluster_2 Downstream Effects BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Aminopyrazole This compound Aminopyrazole->BTK Inhibits Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-Cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation

Caption: Inhibition of the BTK signaling pathway in B-cells by 5-aminopyrazole derivatives.

References

Application Notes and Protocols: 5-Amino-3-(4-methylphenyl)pyrazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein kinases are crucial regulators of cellular signaling pathways, catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors that target the ATP-binding pocket of these enzymes is a major focus in drug discovery.[1] Within this field, the pyrazole ring is considered a "privileged scaffold" due to its synthetic accessibility and versatile bioisosteric properties, forming the core of many successful kinase inhibitors.[2] Specifically, 5-aminopyrazole derivatives serve as versatile building blocks, enabling the creation of potent and selective inhibitors for a range of kinases.[3][4]

This document provides detailed application notes and experimental protocols for the use of 5-Amino-3-(4-methylphenyl)pyrazole as a key intermediate in the synthesis of novel kinase inhibitors.

Application Notes

The 5-Aminopyrazole Scaffold: A Versatile Hinge-Binder

The 5-aminopyrazole moiety is an effective "hinge-binder," a critical feature for many Type I and Type II kinase inhibitors. The pyrazole ring and its amino substituent can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interactions of the adenine portion of ATP. The 3-position, occupied by the 4-methylphenyl group in the title compound, can be directed towards the solvent-exposed region or a hydrophobic pocket of the ATP-binding site, providing a vector for further chemical modification to enhance potency and selectivity.[1][5]

Key Kinase Targets

Derivatives of the aminopyrazole core have shown inhibitory activity against a wide array of protein kinases. The versatility of the scaffold allows for fine-tuning of selectivity profiles. Key targets include:

  • p38 MAP Kinase: 5-aminopyrazole-based compounds have been developed as potent and selective inhibitors of p38α, a key kinase in inflammatory signaling pathways.[3][6]

  • Bone Morphogenetic Protein Receptor Type II (BMPR2): Through strategies like macrocyclization, promiscuous 3-aminopyrazole inhibitors have been converted into selective and potent inhibitors of BMPR2, a receptor tyrosine kinase-like protein implicated in diseases like pulmonary arterial hypertension.[1][7]

  • Fibroblast Growth Factor Receptors (FGFR): Aminopyrazole derivatives have been designed as covalent inhibitors that show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, which are drivers in various cancers.[8]

  • Cyclin-Dependent and Related Kinases (CDKs, PCTAIRE): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a pharmacophore used to develop selective inhibitors of the understudied PCTAIRE family of kinases, such as CDK16, which is associated with several cancers.[5]

  • Janus Kinase 2 (JAK2): The 3-aminopyrazole scaffold was identified in a screening campaign as the basis for potent JAK2 inhibitors like Gandotinib.[2]

Structure-Activity Relationship (SAR) and Quantitative Data

Small modifications to the aminopyrazole scaffold can lead to significant changes in potency and selectivity. For instance, the introduction of macrocyclic linkers can drastically reduce promiscuity and direct activity towards a specific target.[1] Similarly, substitutions on the pyrazole ring or the attached pyrimidine moiety can modulate the selectivity profile across the kinome.[5]

The following table summarizes the inhibitory activities of several kinase inhibitors derived from aminopyrazole scaffolds, demonstrating the potential of this chemical class.

Compound IDTarget Kinase(s)Activity TypeValueReference
8a BMPR2IC₅₀506 nM[1]
8a GSK3BΔTₘ (DSF)8.4 °C[1]
8a BMPR2ΔTₘ (DSF)5.8 °C[1]
43d CDK16EC₅₀ (cellular)33 nM[5]
Compound 4 ASK1IC₅₀ (cellular)138 nM[9]
Compound 8 Aurora A / Aurora BIC₅₀35 nM / 75 nM[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the widely used method of condensing a β-ketonitrile with hydrazine.[10]

Materials:

  • 3-(4-methylphenyl)-3-oxopropanenitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 3-(4-methylphenyl)-3-oxopropanenitrile (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3-6 equivalents) to the solution at room temperature.[11]

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 12-18 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a solid.

Protocol 2: Synthesis of a Representative Pyrimidine-Coupled Inhibitor

This protocol describes a nucleophilic aromatic substitution reaction to couple the aminopyrazole core with a pyrimidine ring, a common step in synthesizing many kinase inhibitors.[1][5]

Materials:

  • This compound (from Protocol 1)

  • 2,4-Dichloropyrimidine

  • Triethylamine (Et₃N) or DIPEA

  • Isopropanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1 equivalent) in isopropanol, add 2,4-dichloropyrimidine (1.1 equivalents).

  • Add triethylamine (2-3 equivalents) to the mixture to act as a base.

  • Heat the reaction mixture to 50-80°C and stir for 24-72 hours, monitoring by TLC.[1]

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the N-(2-chloropyrimidin-4-yl)-3-(4-methylphenyl)-1H-pyrazol-5-amine intermediate. This intermediate can be further functionalized at the remaining chlorine position.

Protocol 3: Kinase Selectivity Profiling by Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput method to assess compound binding to a protein by measuring the thermal stabilization of the protein upon ligand binding.[1]

Materials:

  • Purified kinase enzymes

  • Synthesized inhibitor compound stock solution (e.g., 10 mM in DMSO)

  • SYPRO Orange dye (5000x stock)

  • Assay buffer (e.g., HEPES buffer with NaCl)

  • Quantitative PCR (qPCR) instrument capable of fluorescence detection

  • 96- or 384-well PCR plates

Procedure:

  • Prepare a master mix for each kinase containing the kinase enzyme and SYPRO Orange dye in the assay buffer. The final concentration of the kinase is typically 1-2 µM, and the dye is used at a 5x final concentration.

  • Dispense the master mix into the wells of a PCR plate.

  • Add the inhibitor compound to the wells to a final concentration (e.g., 10 µM). Include a DMSO-only control (ligand-free protein) and a known inhibitor as a positive control.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in the qPCR instrument.

  • Run a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/min, while continuously monitoring fluorescence.

  • The melting temperature (Tₘ) is the midpoint of the protein unfolding transition, observed as a peak in the first derivative of the fluorescence curve.

  • Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the DMSO control from the Tₘ of the inhibitor-treated sample (ΔTₘ = Tₘ_compound - Tₘ_DMSO). A positive ΔTₘ indicates protein stabilization due to compound binding.[1]

Visualizations

p38_MAPK_Pathway ext_stimuli Environmental Stress (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1) tak1 TAK1 ext_stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 P p38 p38 MAPK mkk3_6->p38 P mk2 MK2 p38->mk2 P transcription_factors Transcription Factors (ATF2, CREB, MEF2C) p38->transcription_factors P cellular_response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) mk2->cellular_response transcription_factors->cellular_response inhibitor 5-Aminopyrazole-based p38 Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling pathway, a target for aminopyrazole inhibitors.

workflow start Start: 5-Amino-3- (4-methylphenyl)pyrazole synthesis Synthesis of Derivatives (e.g., Pyrimidine Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Screening (e.g., DSF for Selectivity) purification->screening ic50 Potency Determination (Biochemical IC50 Assay) screening->ic50 cellular Cellular Assays (Target Engagement, Viability) ic50->cellular lead_opt Lead Optimization cellular->lead_opt

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

Application Notes and Protocols: Reactions of 5-Amino-3-(4-methylphenyl)pyrazole with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-(4-methylphenyl)pyrazole is a versatile heterocyclic building block crucial for the synthesis of a wide array of fused pyrazole derivatives. Due to the presence of multiple nucleophilic centers—the exocyclic amino group and the ring nitrogen atoms—it readily reacts with various electrophiles to yield compounds of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of electrophiles, leading to the formation of biologically active scaffolds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The resulting compounds often exhibit promising antimicrobial and anticancer properties.

Application Note 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation with β-Dicarbonyl Compounds

The reaction of 5-aminopyrazoles with 1,3-bielectrophilic reagents like β-dicarbonyl compounds is a cornerstone for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This fused heterocyclic system is a purine analogue and is prevalent in many compounds with therapeutic applications, including hypnotic and anxiolytic agents.[1][2] The reaction proceeds via a regioselective cyclocondensation, where the exocyclic 5-amino group and the endocyclic N1 atom of the pyrazole attack the two carbonyl carbons of the electrophile.[3]

Reaction Scheme:

reaction1 reactant1 This compound conditions Acetic Acid Reflux reactant1->conditions reactant2 β-Dicarbonyl Compound (e.g., Acetylacetone) reactant2->conditions plus + product 7,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine conditions->product

Caption: Synthesis of pyrazolo[1,5-a]pyrimidines.
Data Presentation: Reaction with β-Dicarbonyls

ElectrophileReagent NameProduct StructureTypical YieldReference
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Acetylacetone5,7-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine85-95%[4]
alt text
Ethyl Acetoacetate7-Hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine80-90%
Experimental Protocol 1: Synthesis of 5,7-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

This protocol is a representative procedure adapted from established methods for the synthesis of pyrazolo[1,5-a]pyrimidines.[4]

Materials:

  • This compound (1.73 g, 10 mmol)

  • Acetylacetone (1.10 g, 11 mmol)

  • Glacial Acetic Acid (20 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Ethanol

  • Deionized water

Procedure:

  • A mixture of this compound (10 mmol) and acetylacetone (11 mmol) is prepared in a 100 mL round-bottom flask.

  • Glacial acetic acid (20 mL) is added to the flask.

  • The reaction mixture is heated to reflux with constant stirring for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled solution is poured into ice-cold water (100 mL) with stirring.

  • The precipitate formed is collected by vacuum filtration.

  • The solid product is washed with cold water and then recrystallized from ethanol to afford the pure 5,7-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine.

Application Note 2: Multi-component Synthesis of Pyrazolo[3,4-b]pyridines

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules in a single step, adhering to the principles of green chemistry. 5-Aminopyrazoles are excellent substrates for MCRs to produce pyrazolo[3,4-b]pyridines, which are known for a wide range of biological activities, including their use as kinase inhibitors.[5][6] A common MCR involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, dimedone).

Experimental Workflow

workflow start Combine Reactants: - 5-Aminopyrazole - Aldehyde - Dimedone - Solvent (Ethanol) - Electrolyte (NaBr) electrolysis Electrochemical Reaction - Constant Current (30 mA) - Room Temperature start->electrolysis monitoring Monitor Reaction (TLC) electrolysis->monitoring workup Work-up - Evaporate Solvent monitoring->workup purification Purification - Column Chromatography workup->purification characterization Characterization - NMR, HRMS purification->characterization product Pure Pyrazolo[3,4-b]quinoline Product characterization->product

Caption: Workflow for multi-component synthesis.
Data Presentation: Three-Component Reaction

AldehydeActive MethyleneProductTypical YieldReference
BenzaldehydeDimedone4-(4-methylphenyl)-8,8-dimethyl-1-phenyl-1,5,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one76-86%[7]
Experimental Protocol 2: Electrocatalytic Synthesis of a Pyrazolo[3,4-b]quinoline Derivative

This protocol is based on an efficient electrocatalytic method for synthesizing pyrazolo[3,4-b]quinolines.[7]

Materials:

  • This compound (1.73 g, 10 mmol)

  • An aromatic aldehyde (e.g., Benzaldehyde, 1.06 g, 10 mmol)

  • Dimedone (1.40 g, 10 mmol)

  • Ethanol (25 mL)

  • Sodium bromide (NaBr) (0.10 g, 1 mmol)

  • Three-neck flask (25 mL)

  • Graphite electrode (anode) and Iron electrode (cathode)

  • DC power supply

Procedure:

  • A 25 mL three-neck flask is charged with this compound (10 mmol), the selected aldehyde (10 mmol), dimedone (10 mmol), and sodium bromide (1 mmol) in ethanol (25 mL).

  • A graphite anode and an iron cathode are immersed in the solution.

  • The reaction is carried out at room temperature under a constant current of 30 mA.

  • The reaction is stirred until the starting materials are consumed (monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Application Note 3: N-Functionalization via Acylation and Reaction with Isothiocyanates

The exocyclic 5-amino group of the pyrazole is highly nucleophilic and can be readily functionalized. Acylation with reagents like chloroacetyl chloride yields N-acylated intermediates, which can be used for further heterocyclization.[8] Reaction with isothiocyanates produces pyrazolyl-thiourea derivatives, which are important precursors for pyrazolo[3,4-d]pyrimidines, another class of biologically active fused heterocycles.[4]

Data Presentation: N-Functionalization Reactions
ElectrophileReagent NameProduct TypeTypical YieldReference
alt text
Chloroacetyl chlorideN-Acyl aminopyrazole>90%[8][9]
alt text
Phenyl isothiocyanatePyrazolyl-thioureaHigh[4]
Experimental Protocol 3: N-Acylation with Chloroacetyl Chloride

This is a general procedure for the acylation of 5-aminopyrazoles.[9]

Materials:

  • This compound (1.73 g, 10 mmol)

  • Chloroacetyl chloride (1.24 g, 11 mmol)

  • Dioxane (35 mL)

  • Anhydrous Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol)

  • Dropping funnel

Procedure:

  • To a cold solution of this compound (10 mmol) and anhydrous K₂CO₃ (30 mmol) in dioxane (25 mL), a solution of chloroacetyl chloride (11 mmol) in dioxane (10 mL) is added dropwise.

  • The mixture is stirred at room temperature for 12 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is treated with water, and the resulting solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to give pure 2-chloro-N-(3-(4-methylphenyl)-1H-pyrazol-5-yl)acetamide.

Application in Drug Development: Antimicrobial Activity

The fused pyrazole derivatives synthesized from this compound are frequently evaluated for their potential as therapeutic agents. Pyrazolo[1,5-a]pyrimidines, in particular, have shown significant antimicrobial activity against a range of bacterial and fungal pathogens.[2][10] Some of these compounds have been found to act by inhibiting essential bacterial enzymes, such as RNA polymerase.[11]

Mechanism of Action: RNA Polymerase Inhibition

Bacterial RNA polymerase is a validated target for antibiotics. Compounds that inhibit this enzyme block the process of transcription, preventing the synthesis of messenger RNA (mRNA) and ultimately leading to bacterial cell death. Several novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of this enzyme.[11]

pathway dna Bacterial DNA transcription Transcription dna->transcription rnap RNA Polymerase rnap->transcription compound Pyrazolo[1,5-a]pyrimidine Derivative compound->rnap Inhibition mrna mRNA Synthesis transcription->mrna protein Protein Synthesis mrna->protein death Bacterial Cell Death protein->death

Caption: Inhibition of bacterial transcription.
Data Presentation: Antimicrobial Screening

The following table summarizes representative antimicrobial activity data for pyrazolo[1,5-a]pyrimidine derivatives similar to those synthesized from this compound. The activity is often reported as the diameter of the inhibition zone in an agar well diffusion assay.

Compound TypeGram-positive Bacteria (Inhibition Zone mm)Gram-negative Bacteria (Inhibition Zone mm)Fungi (Inhibition Zone mm)Reference
Staphylococcus aureusEscherichia coliCandida albicans
Pyrazolo[1,5-a]pyrimidine-carboxamide20 - 2518 - 2215 - 20[2][11]
Cycloalkane-fused Pyrazolo[1,5-a]pyrimidine22 - 2820 - 2418 - 23[10]

Note: The activity of specific derivatives will depend on the nature and position of substituents on the heterocyclic core.

Conclusion

This compound serves as a highly effective and adaptable starting material for the synthesis of diverse heterocyclic compounds. Through straightforward reactions with various electrophiles, researchers can access privileged scaffolds like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The significant biological activities, particularly antimicrobial effects, associated with these products underscore the importance of this pyrazole derivative in modern drug discovery and development programs. The protocols and data presented herein provide a foundational guide for scientists exploring the rich chemistry of this valuable synthon.

References

Application Notes and Protocols for the Quantification of 5-Amino-3-(4-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the quantitative analysis of 5-Amino-3-(4-methylphenyl)pyrazole, a key intermediate in pharmaceutical and agrochemical synthesis. The methods described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, and are designed to deliver accurate and precise quantification in various sample matrices. This document includes comprehensive experimental protocols, data presentation tables for easy comparison of method performance, and graphical workflows to guide the user through the analytical process.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active compounds. Its accurate quantification is essential for process control, quality assurance of active pharmaceutical ingredients (APIs), and various research applications. The analytical methods detailed below are intended to provide reliable and reproducible results for the determination of this compound.

Analytical Methods

Three primary analytical methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.

  • UV-Vis Spectrophotometry: A simple and cost-effective method for the quantification of compounds with significant UV absorbance.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Data Presentation

The following tables summarize the typical quantitative performance data for each analytical method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC Method Validation Parameters

Validation ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: GC-MS Method Validation Parameters

Validation ParameterResult
Linearity (r²)> 0.998
Range0.1 - 50 µg/mL
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Table 3: UV-Vis Spectrophotometry Method Validation Parameters

Validation ParameterResult
Linearity (r²)> 0.995
Range2 - 20 µg/mL
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • 0.45 µm syringe filters

4.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

4.1.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan (typically in the range of 230-280 nm)

  • Injection Volume: 10 µL

4.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4.1.5. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B C Dilution with Mobile Phase B->C D Filtration (0.45 µm) C->D E Injection onto C18 Column D->E F Isocratic Elution E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Internal Standard (e.g., a structurally similar, stable compound not present in the sample)

  • Derivatizing agent (if necessary, e.g., BSTFA)

4.2.2. Instrumentation

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

4.2.3. Chromatographic and MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

4.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol, using dichloromethane as the solvent.

  • Working Standard Solutions: Dilute the stock solution with dichloromethane to prepare standards in the desired concentration range. Spike with the internal standard.

  • Sample Solution: Dissolve a weighed amount of the sample in dichloromethane, add the internal standard, and dilute to a concentration within the calibration range.

  • (Optional) Derivatization: If necessary, evaporate the solvent from the prepared solutions and add the derivatizing agent. Follow the recommended reaction conditions (time and temperature).

4.2.5. Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard solutions.

  • Determine the concentration of the analyte in the sample using the same ratio from the sample chromatogram and the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Weighing & Dissolution B Internal Standard Spiking A->B C (Optional) Derivatization B->C D Injection C->D E GC Separation D->E F Mass Spectrometry Detection E->F G Peak Identification & Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry Protocol

This is a straightforward method for the direct quantification of this compound in simple matrices where interfering substances are not present.

4.3.1. Materials and Reagents

  • This compound reference standard

  • Methanol (UV grade) or other suitable transparent solvent

  • Quartz cuvettes

4.3.2. Instrumentation

  • UV-Vis spectrophotometer

4.3.3. Method

  • Determination of λmax: Prepare a dilute solution of this compound in methanol. Scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Sample Solution: Prepare a sample solution in methanol with an expected absorbance within the range of the calibration curve.

  • Measurement and Quantification:

    • Set the spectrophotometer to the predetermined λmax.

    • Use methanol as the blank.

    • Measure the absorbance of the standard solutions and construct a calibration curve.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

UVVis_Workflow A Determine λmax B Prepare Standards & Sample A->B C Measure Absorbance B->C D Generate Calibration Curve C->D E Calculate Concentration D->E

The Versatility of 5-Amino-3-(4-methylphenyl)pyrazole in the Synthesis of Fused Pyrazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 5-Amino-3-(4-methylphenyl)pyrazole serves as a crucial building block in the synthesis of a diverse range of fused pyrazole heterocyclic compounds. These resulting scaffolds, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest to researchers in medicinal chemistry and drug development due to their well-documented biological activities. The inherent reactivity of the 5-amino group and the adjacent ring nitrogen in the pyrazole core allows for versatile cyclization reactions with various electrophilic reagents, leading to the formation of these bicyclic systems. The presence of the 4-methylphenyl (p-tolyl) group at the 3-position of the pyrazole ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this precursor particularly valuable for creating new chemical entities with potential therapeutic applications.

Fused pyrazoles derived from this precursor have shown promise as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] Consequently, these compounds are actively investigated as potential anticancer agents. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K), both of which are critical targets in cancer therapy.[3][4][5]

Application in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to target the ATP-binding site of various kinases.[6] By modifying the substituents on the fused ring system, researchers can fine-tune the potency and selectivity of these inhibitors. The use of this compound as a starting material allows for the introduction of the p-tolyl group into the final molecule, which can contribute to favorable interactions within the kinase active site and improve metabolic stability.

This application note will detail the synthesis of two key fused pyrazole systems from this compound and highlight their potential applications in targeting specific kinase signaling pathways relevant to drug discovery.

Synthesis of Fused Pyrazoles

The synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from this compound generally involves condensation and cyclization reactions with appropriate bifunctional reagents.

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines can be synthesized through the reaction of this compound with β-dicarbonyl compounds or their synthetic equivalents. A common and effective method involves a condensation reaction with a 1,3-diketone, such as acetylacetone, in a suitable solvent like acetic acid. This reaction proceeds via initial amine condensation followed by intramolecular cyclization to yield the fused heterocyclic system.

Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles can be achieved through various strategies, including reactions with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds under specific conditions, or through multicomponent reactions.[7][8] These methods allow for the construction of the pyridine ring fused to the pyrazole core.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of fused pyrazoles from 5-aminopyrazoles, providing an indication of the expected yields for similar reactions starting with this compound.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

PrecursorReagentProductYield (%)Reference
5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrileVarious β-enaminones2-(Anilinyl)-7-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitriles70-85[4]

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

PrecursorReagentsProductYield (%)Reference
5-Amino-3-methyl-1-phenylpyrazoleBenzylidinemalononitrileSubstituted pyrazolo[3,4-b]pyridineNot Specified[8]

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dimethyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

This protocol is adapted from general procedures for the synthesis of pyrazolo[1,5-a]pyrimidines.[9]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.73 g (10 mmol) of this compound in 20 mL of glacial acetic acid.

  • To this solution, add 1.1 mL (11 mmol) of acetylacetone.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2,7-dimethyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine.

  • Dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is a general representation based on common synthetic routes.[7][8]

Materials:

  • This compound

  • An appropriate α,β-unsaturated carbonyl compound (e.g., chalcone derivative)

  • Anhydrous Ethanol or Acetic Acid

  • Piperidine (catalyst)

Procedure:

  • To a solution of this compound (10 mmol) in 30 mL of anhydrous ethanol (or glacial acetic acid), add the α,β-unsaturated carbonyl compound (11 mmol).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired pyrazolo[3,4-b]pyridine derivative.

  • Characterize the purified product using appropriate spectroscopic methods.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential signaling pathway targeted by fused pyrazoles derived from this compound and a general experimental workflow for their synthesis and evaluation.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K signaling pathway inhibited by a pyrazolo[1,5-a]pyrimidine derivative.

Experimental_Workflow Start This compound Synthesis Synthesis of Fused Pyrazole (e.g., Pyrazolo[1,5-a]pyrimidine) Start->Synthesis Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (e.g., Kinase Inhibition Assay) Characterization->Bio_Assay SAR Structure-Activity Relationship (SAR) Studies Bio_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for synthesis and evaluation of fused pyrazoles.

References

Application Notes and Protocols for 5-Amino-3-(4-methylphenyl)pyrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-3-(4-methylphenyl)pyrazole as a key building block in the discovery and development of novel agrochemicals. Its versatile structure allows for the synthesis of a wide array of derivatives with potent fungicidal, insecticidal, and herbicidal activities.

Introduction to this compound in Agrochemicals

This compound is a versatile heterocyclic amine that serves as a crucial starting material for the synthesis of a variety of agrochemical candidates.[1] The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, present in numerous commercial products.[2] The presence of an amino group at the 5-position and a methylphenyl (tolyl) group at the 3-position of the pyrazole ring provides two key sites for chemical modification, enabling the exploration of diverse chemical spaces to identify compounds with optimal biological activity, selectivity, and physicochemical properties.[3]

Derivatives synthesized from this precursor have shown promise in three main areas of crop protection:

  • Fungicides: Primarily as Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal respiratory chain.[4][5]

  • Insecticides: Often acting as antagonists of the GABA-gated chloride channel in the insect nervous system.[6][7]

  • Herbicides: Notably as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[8][9]

Synthetic Pathways and Derivatization

This compound is a valuable synthon for generating diverse molecular libraries. The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce various functional groups, while the pyrazole ring itself can undergo further substitutions.

A general workflow for the utilization of this compound in agrochemical discovery involves a multi-step process from initial synthesis to final product evaluation.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound (Starting Material) B Chemical Modification (e.g., Acylation, Alkylation) A->B C Library of Novel Pyrazole Derivatives B->C D Primary Screening (Fungicidal, Insecticidal, Herbicidal) C->D E Secondary Screening (Dose-response, Spectrum of Activity) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Optimization of Physicochemical Properties G->H I Candidate Selection H->I G cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Pyrazole Pyrazole-Carboxamide Fungicide Pyrazole->ComplexII Succinate Succinate Succinate->ComplexII G cluster_synapse Insect Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Presynaptic->Postsynaptic GABA release GABA_Receptor GABA-gated Cl- Channel Chloride Cl- ions GABA_Receptor->Chloride opens for influx Hyperexcitation Hyperexcitation & Paralysis GABA GABA GABA->GABA_Receptor binds Pyrazole_Insecticide Pyrazole Insecticide Pyrazole_Insecticide->GABA_Receptor blocks channel Pyrazole_Insecticide->Hyperexcitation G cluster_pathway Plastoquinone Biosynthesis Pathway Tyrosine Tyrosine HPPD 4-HPPD Enzyme Tyrosine->HPPD HGA Homogentisate HPPD->HGA Bleaching Bleaching & Plant Death Plastoquinone Plastoquinone HGA->Plastoquinone Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->HPPD Pyrazole_Herbicide->Bleaching

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of biologically relevant heterocyclic compounds utilizing 5-aminopyrazole derivatives under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity. The following protocols are based on established and peer-reviewed methodologies, offering a practical guide for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and other valuable scaffolds for drug discovery and medicinal chemistry.

Application Note 1: Rapid Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heteroaromatic compounds that are structural analogs of purines. This structural similarity has led to their investigation as potent inhibitors of various protein kinases, making them a valuable scaffold in the development of novel therapeutics, particularly in oncology.[1][2] The following protocol details a highly efficient, one-pot, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation, which avoids the need for a catalyst and allows for simple, chromatography-free product isolation.[3][4]

General Reaction Scheme:

Methyl 5-aminopyrazole-4-carboxylates react with trimethyl orthoformate and a primary amine under controlled microwave irradiation to yield the desired pyrazolo[3,4-d]pyrimidin-4-ones. This method is noted for its pot- and step-economy.[4]

Experimental Protocol

Materials:

  • Methyl 5-aminopyrazole-4-carboxylate derivatives

  • Trimethyl orthoformate

  • Various primary amines (e.g., anilines, alkyl amines)

  • Microwave reactor (e.g., Anton Paar Monowave series or CEM Discover)

  • Appropriate microwave reaction vials with stir bars

Procedure: [5]

  • To a microwave reaction vial, add the methyl 5-aminopyrazole-4-carboxylate (1.0 equiv.), the primary amine (1.2 equiv.), and trimethyl orthoformate (5.0 equiv.).

  • Seal the vial tightly with a septum cap.

  • Place the vial into the microwave reactor cavity.

  • Irradiate the reaction mixture at 160 °C for 55 minutes. It is important to monitor the internal pressure, which is typically observed to be between 10-12 bars.[6]

  • After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) before carefully opening.

  • The resulting precipitate is the desired product. Isolate the product by filtration.

  • Wash the solid product with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials or impurities.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones [5]

Entry5-Aminopyrazole DerivativePrimary AmineTemperature (°C)Time (min)Yield (%)
1Methyl 5-amino-1-phenylpyrazole-4-carboxylateBenzylamine1605585
2Methyl 5-amino-1-phenylpyrazole-4-carboxylate4-Methoxybenzylamine1605582
3Methyl 5-amino-1-phenylpyrazole-4-carboxylateAniline1605575
4Methyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylateBenzylamine1605588
5Methyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate4-Fluoroaniline1605578

Application Note 2: Synthesis of 5-Aminopyrazol-4-yl Ketones as Precursors for Kinase Inhibitors

5-Aminopyrazol-4-yl ketones are key intermediates in the synthesis of various biologically active molecules, including potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).[7] The p38 MAPK signaling pathway is implicated in inflammatory responses and cellular stress, making it a significant target for drug development in diseases such as Werner syndrome.[7] Microwave-assisted synthesis provides a rapid and efficient route to these valuable intermediates.[7]

Experimental Protocol

Materials:

  • β-Ketonitriles

  • N,N'-Diphenylformamidine

  • Hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine)

  • Microwave reactor

Procedure: [7]

  • A mixture of the appropriate β-ketonitrile and N,N'-diphenylformamidine is heated under microwave irradiation to form the intermediate enaminonitrile.

  • Without isolation, the crude enaminonitrile is then treated with a hydrazine derivative.

  • The mixture is subjected to a second step of microwave irradiation for heterocyclocondensation.

  • Upon completion of the reaction, the mixture is cooled.

  • The product is isolated and purified using standard laboratory techniques, such as crystallization or column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Product Isolation A Add 5-aminopyrazole derivative, primary amine, and trimethyl orthoformate to vial B Add stir bar A->B C Seal vial B->C D Place vial in microwave reactor C->D E Irradiate at 160°C for 55 min D->E F Cool to < 50°C E->F G Filter the precipitate F->G H Wash with ethanol G->H I Dry under vacuum H->I J J I->J Characterization (NMR, MS)

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway

p38_MAPK_Pathway Extracellular_Stress Extracellular Stress (e.g., UV, Cytokines) TAK1 TAK1 Extracellular_Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammation Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Inflammation Inhibitor Pyrazolo-pyrimidine Inhibitor Inhibitor->p38_MAPK

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-3-(4-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 5-Amino-3-(4-methylphenyl)pyrazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product after synthesis is a crude mixture. What is the recommended first step for purification?

A1: For a crude solid, it is often beneficial to start with recrystallization, as it can significantly improve purity with minimal product loss if an appropriate solvent is used. If the product is an oil or if recrystallization is ineffective, column chromatography is the recommended next step.

Q2: I am trying to purify this compound by column chromatography. What is a good starting solvent system?

A2: A common and effective solvent system for purifying aminopyrazoles on silica gel is a gradient of hexane and ethyl acetate.[1] Start with a low polarity mixture, such as 100:1 hexane/ethyl acetate, and gradually increase the polarity to elute your product. The optimal gradient will depend on the impurities present in your crude mixture. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).

Q3: My product is co-eluting with an impurity during column chromatography. How can I improve the separation?

A3: If co-elution occurs, you can try the following:

  • Adjust the Solvent System: Try a different solvent system. For example, you could substitute ethyl acetate with dichloromethane or acetone to alter the selectivity of the separation. Adding a small amount of a polar solvent like methanol (e.g., 1-2%) to your eluent can also significantly change the retention factors of your compounds.

  • Use a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or amine-bonded silica could offer different selectivity for your separation. Amine-bonded silica can be particularly useful for purifying basic compounds like aminopyrazoles, as it can reduce tailing and improve peak shape.

  • Consider Reverse-Phase Chromatography: If normal-phase chromatography is not effective, reverse-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or TFA) can be a powerful alternative.

Q4: After column chromatography, my product is an oil and won't solidify. What should I do?

A4: An oily product after chromatography can be due to residual solvent or the inherent properties of the compound if it has a low melting point.

  • Remove Residual Solvent: Ensure all solvent has been removed by drying the product under high vacuum for an extended period. Gentle heating can aid this process, but be cautious of potential product decomposition.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or pentane. This can often induce crystallization by washing away impurities that inhibit solidification.

  • Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. You may need to screen several solvents to find one that yields crystals.

Q5: What is a good solvent for recrystallizing this compound?

A5: Ethanol is a commonly used and often effective solvent for the recrystallization of aminopyrazoles.[2] Other potential solvents to screen include methanol, isopropanol, or mixtures of a good solvent (like ethanol or ethyl acetate) with a poor solvent (like hexane or water). The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q6: I am seeing streaks or tailing of my compound spot on the TLC plate. What could be the cause and how can I fix it?

A6: Tailing on a silica gel TLC plate is common for basic compounds like aminopyrazoles due to strong interactions with the acidic silanol groups. To mitigate this, you can:

  • Add a Basic Modifier: Add a small amount of a base, such as triethylamine (Et3N) or pyridine (typically 0.1-1%), to your TLC developing solvent and your column chromatography eluent. This will neutralize the acidic sites on the silica gel and lead to more symmetrical spots and better separation.

Q7: My yield is very low after purification. How can I improve it?

A7: Low recovery can be due to several factors:

  • Incomplete Elution: Your compound may be sticking to the column. Ensure you have used a sufficiently polar solvent to elute all of the product. You can check this by taking a small amount of the silica gel from the top of the column after the run, extracting it with a very polar solvent like methanol, and running a TLC.

  • Product Decomposition: Aminopyrazoles can be sensitive to prolonged exposure to the acidic silica gel. Deactivating the silica gel with a base (as mentioned in Q6) can help prevent degradation.

  • Sub-optimal Recrystallization: During recrystallization, you may be losing a significant amount of product in the mother liquor. Ensure you have cooled the solution sufficiently and for an adequate amount of time to maximize crystal formation. Minimizing the amount of hot solvent used to dissolve the crude product is also crucial.

Data Presentation

Table 1: Column Chromatography Parameters for Aminopyrazole Derivatives

Compound ClassStationary PhaseEluent SystemTypical Rf of ProductReference
5-Amino-1-aryl-1H-pyrazole-4-carbonitrilesSilica GelHexane/Ethyl Acetate Gradient (e.g., 7:1 to 5:1)~0.3-0.5[1]
Substituted AminopyrazolesSilica GelPetroleum Ether/Ethyl Acetate (8:1)0.5[1]

Table 2: Recrystallization Solvents for Aminopyrazoles

Compound ClassRecommended Solvent(s)Observed OutcomeReference
5-Amino-3-(4-bromophenyl)pyrazoleEthanolCrystalline solid[2]
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideEthanol, then MethanolCrystalline solid
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amineEthanol/DMFYellow crystals

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Load the solution onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:1, 5:1, and finally 3:1 hexane/ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Further Cooling: To maximize yield, cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography TLC Purity Check (TLC) Recrystallization->TLC ColumnChromatography->TLC TLC->ColumnChromatography Impure PureProduct Pure Product TLC->PureProduct Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Problem Impure Product After Initial Purification CoElution Co-elution of Impurities (Column Chromatography) Problem->CoElution OilyProduct Product is an Oil Problem->OilyProduct LowYield Low Yield Problem->LowYield ChangeSolvent Adjust Solvent System CoElution->ChangeSolvent ChangeStationaryPhase Change Stationary Phase CoElution->ChangeStationaryPhase Triturate Triturate with Non-polar Solvent OilyProduct->Triturate HighVac Dry Under High Vacuum OilyProduct->HighVac CheckElution Ensure Complete Elution LowYield->CheckElution PreventDecomposition Prevent Decomposition (add base to eluent) LowYield->PreventDecomposition

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 5-Amino-3-(4-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Amino-3-(4-methylphenyl)pyrazole. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the cyclocondensation reaction between 3-(4-methylphenyl)-3-oxopropanenitrile (p-methylbenzoylacetonitrile) and hydrazine hydrate.[1] This reaction typically proceeds by nucleophilic attack of the hydrazine on the ketone, followed by intramolecular cyclization onto the nitrile group.[1]

Q2: I am experiencing a consistently low yield. What are the likely causes?

A2: Low yields in this synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal reaction temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to side product formation.

  • Poor quality of starting materials: Impurities in either the 3-(4-methylphenyl)-3-oxopropanenitrile or hydrazine hydrate can significantly impact the yield.

  • Side reactions: The formation of undesired byproducts can consume the starting materials.

  • Product loss during workup and purification: The product might be lost during extraction or crystallization steps.

Q3: What are the potential side products in this synthesis?

A3: While the reaction is generally clean, potential side products can include:

  • Hydrazone intermediate: Incomplete cyclization can leave the hydrazone of 3-(4-methylphenyl)-3-oxopropanenitrile as a byproduct.

  • Products from impurities: If the starting β-ketonitrile is impure, other pyrazole derivatives may form.

  • Oxidation products: The aminopyrazole product can be susceptible to oxidation, especially if exposed to air for extended periods at high temperatures.

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is recrystallization.[2] Ethanol has been reported as a suitable solvent for recrystallization of similar aminopyrazoles.[2] Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can also be employed for purification.[1]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC by observing the disappearance of the starting materials. If the reaction is stalled, consider increasing the reaction time or temperature.The starting material spots on the TLC plate should diminish, and the product spot should intensify, indicating reaction progression.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC. Refluxing in a suitable solvent like ethanol is often effective.[1]An increase in temperature should accelerate the reaction rate and lead to a higher conversion to the desired product.
Poor Quality of Hydrazine Hydrate Use freshly opened or purified hydrazine hydrate. The concentration of commercially available hydrazine hydrate can vary, so using a reliable source is important.High-purity hydrazine hydrate will ensure a more efficient reaction and minimize the formation of impurities.
Inactive β-Ketonitrile Ensure the purity of 3-(4-methylphenyl)-3-oxopropanenitrile. If it has been stored for a long time, consider purification by recrystallization or preparing it fresh.A pure β-ketonitrile will lead to a cleaner reaction and a higher yield of the desired pyrazole.
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
Possible Cause Troubleshooting Step Expected Outcome
Formation of Hydrazone Intermediate Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. Acidic or basic catalysis can sometimes promote the final cyclization step.The intermediate spot on the TLC should disappear, and the product spot should become more prominent.
Side Reactions due to Excess Heat If the reaction is run at a very high temperature, consider lowering it to the minimum required for a reasonable reaction rate.A cleaner reaction profile with fewer side product spots on the TLC plate.
Impure Starting Materials Purify the starting materials before the reaction. 3-(4-methylphenyl)-3-oxopropanenitrile can be recrystallized, and high-purity hydrazine hydrate should be used.A cleaner crude product with fewer impurities, simplifying the final purification process.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the closely related 5-amino-3-(4-methoxyphenyl)pyrazole, which has been reported to give a high yield.[1]

Materials:

  • 3-(4-methylphenyl)-3-oxopropanenitrile

  • Hydrazine hydrate (80% or higher)

  • Absolute Ethanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(4-methylphenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (10 mL per gram of nitrile), add hydrazine hydrate (5.0-6.0 eq).

  • Stir the reaction mixture at 80°C for 15 hours. Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture in vacuo to remove the solvent and excess hydrazine hydrate.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane as the eluent to afford this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data)
Parameter Condition A Condition B Condition C Yield (%)
Temperature (°C) 6080100 (reflux)65
Time (h) 15151585
Solvent MethanolEthanolIsopropanol92
Hydrazine eq. 3.05.07.078

Note: This table presents hypothetical data to illustrate the potential impact of reaction parameters on the yield. Experimental optimization is recommended for the best results.

Mandatory Visualization

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants 3-(4-methylphenyl)-3-oxopropanenitrile + Hydrazine Hydrate Start->Reactants Weigh Solvent Absolute Ethanol Reactants->Solvent Dissolve in Heating Heat to 80°C (15 hours) Solvent->Heating Stir & TLC Monitor by TLC Heating->TLC Periodically Concentration Concentrate in vacuo Heating->Concentration Upon completion TLC->Heating Continue if incomplete Purification Silica Gel Chromatography (0-10% MeOH in DCM) Concentration->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Completion Check Reaction Completion (TLC) Low_Yield->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Yes Complete Reaction Complete Check_Completion->Complete No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Purity Check Starting Material Purity Complete->Check_Purity Impure Impure Materials Check_Purity->Impure Yes Pure Pure Materials Check_Purity->Pure No Purify_Reactants Purify Starting Materials Impure->Purify_Reactants Optimize_Workup Optimize Workup & Purification Pure->Optimize_Workup

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: 5-Amino-3-(4-methylphenyl)pyrazole - Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and storage of 5-Amino-3-(4-methylphenyl)pyrazole. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry place. Specific temperature recommendations from suppliers suggest storage at 0-8°C. It is also advisable to protect the compound from light and moisture to prevent potential degradation. The container should be tightly sealed to avoid exposure to air and humidity.

Q2: What is the general stability of this compound?

Q3: Are there any known incompatibilities for this compound?

A3: Specific incompatibility data for this compound is limited. However, as a general precaution for aminopyrazole derivatives, it is advisable to avoid strong oxidizing agents, strong acids, and strong bases, as these may promote degradation.

Q4: How should I handle this compound in the laboratory?

A4: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Avoid generating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

Q5: What are the typical physical properties of this compound?

A5: The known physical properties are summarized in the table below.

PropertyValueReference
AppearanceWhite amorphous powder
Melting Point148-154 °C
Molecular FormulaC₁₀H₁₁N₃
Molecular Weight173.22 g/mol

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., yellowing) Oxidation or exposure to light.1. Store the compound in a tightly sealed, amber-colored vial at the recommended temperature (0-8°C). 2. Minimize exposure to ambient light and air during handling. 3. Consider purging the storage container with an inert gas like argon or nitrogen.
Inconsistent experimental results Degradation of the compound in solution.1. Prepare fresh solutions for each experiment. 2. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C) and protect it from light. 3. Evaluate the stability of the compound in your specific experimental solvent and conditions by running control experiments over time.
Low yield or unexpected side products in a reaction Instability of the compound under the reaction conditions.1. If the reaction involves harsh acidic or basic conditions, consider using milder reagents or protecting the amino group. 2. For reactions sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Analyze the reaction mixture for potential degradation products to understand the instability.
Poor solubility in a desired solvent Intrinsic property of the compound.1. While specific solubility data is limited, aminopyrazole derivatives can have varying solubilities. 2. Test a range of common laboratory solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile) to find a suitable one. 3. Gentle heating or sonication may aid in dissolution, but be mindful of potential thermal degradation.

Experimental Protocols

While specific stability-indicating methods for this compound are not published, a general approach for a forced degradation study can be outlined based on ICH guidelines. This type of study is crucial for understanding the intrinsic stability of the molecule.

Forced Degradation Study Protocol

This protocol provides a framework to assess the stability of this compound under various stress conditions. The goal is to induce degradation to a level of 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80°C).

    • Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer. The method should be able to separate the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each condition.

    • Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

Troubleshooting Workflow for Stability Issues start Observe Issue (e.g., discoloration, inconsistent results) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Exposure to air, contaminants) start->check_handling check_solution Assess Solution Stability (Freshness, Solvent) start->check_solution storage_ok Storage OK? check_storage->storage_ok handling_ok Handling OK? check_handling->handling_ok solution_ok Solution Fresh? check_solution->solution_ok correct_storage Action: Correct Storage (Store at 0-8°C, protect from light) storage_ok->correct_storage No investigate_intrinsic Investigate Intrinsic Instability (Forced Degradation Study) storage_ok->investigate_intrinsic Yes correct_handling Action: Improve Handling (Minimize exposure, use inert gas) handling_ok->correct_handling No handling_ok->investigate_intrinsic Yes correct_solution Action: Prepare Fresh Solution (Use appropriate solvent) solution_ok->correct_solution No solution_ok->investigate_intrinsic Yes end Issue Resolved correct_storage->end correct_handling->end correct_solution->end investigate_intrinsic->end

Caption: A logical workflow to diagnose and resolve common stability-related issues.

Potential Degradation Pathways of Aminopyrazoles

Potential Degradation Pathways for Aminopyrazoles aminopyrazole This compound oxidation Oxidation (e.g., H₂O₂, air) aminopyrazole->oxidation hydrolysis Hydrolysis (Acidic/Basic conditions) aminopyrazole->hydrolysis photolysis Photolysis (UV/Vis light) aminopyrazole->photolysis oxidized_products Oxidized Products (e.g., nitroso, nitro derivatives, or ring-opened products) oxidation->oxidized_products hydrolyzed_products Hydrolyzed Products (Potential ring opening or modification of substituents) hydrolysis->hydrolyzed_products photo_products Photodegradation Products (Radical-mediated products, rearranged structures) photolysis->photo_products

Caption: A diagram illustrating the potential degradation pathways for aminopyrazoles.

solubility of 5-Amino-3-(4-methylphenyl)pyrazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of 5-Amino-3-(4-methylphenyl)pyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from the general behavior of pyrazole derivatives. The solubility is largely dictated by the polarity of the solvent and the specific substituents on the pyrazole ring.

Qualitative Solubility Data Summary

Solvent ClassSolvent ExamplesExpected Solubility of this compoundRationale
Polar Protic Methanol, EthanolLikely SolubleThe amino group can form hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to Moderate SolubilityThese solvents can interact with the polar functional groups of the molecule. DMSO and DMF are often excellent solvents for poorly soluble compounds.[1][2]
Non-Polar Toluene, DichloromethaneModerate to Low SolubilityThe methylphenyl group provides some non-polar character, allowing for some interaction with these solvents.[1]
Aqueous Water, BuffersLow to Sparingly SolubleThe molecule has significant non-polar surface area, which limits its solubility in water.[2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my chosen solvent. What should I do?

A1: If you are experiencing poor solubility, consider the following steps:

  • Increase Temperature: Gently heating the mixture can often increase the rate of dissolution and the overall solubility.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

  • Solvent Selection: Re-evaluate your solvent choice based on the polarity of this compound. Consider moving to a more polar aprotic solvent like DMSO or DMF for initial dissolution.[1][2]

  • Co-solvent System: Employ a co-solvent system. For instance, dissolve the compound in a minimal amount of a "good" solvent (e.g., DMSO) before adding it to your primary solvent system.[1]

Q2: The compound precipitates out of my aqueous buffer after being added from a DMSO stock solution. Why is this happening and how can I prevent it?

A2: This phenomenon is known as "antisolvent precipitation" or "crashing out."[2] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but has low solubility in the aqueous buffer. When the stock solution is diluted into the buffer, the compound is no longer soluble in the predominantly aqueous environment and precipitates.

To prevent this:

  • Lower the Stock Concentration: Use a more dilute stock solution to reduce the final concentration of the compound in the aqueous buffer.

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, generally below 0.5% (v/v), to minimize its effect on both solubility and potential biological assay interference.[2]

  • Stepwise Addition: Add the stock solution to the buffer slowly while vortexing or stirring vigorously to promote rapid mixing and dispersion.

  • Use of Surfactants or Cyclodextrins: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a cyclodextrin can help to maintain the solubility of hydrophobic compounds in aqueous media.[2]

Q3: How can I purify this compound if it has poor solubility in common recrystallization solvents?

A3: Recrystallization can be challenging for poorly soluble compounds. Consider these alternative approaches:

  • Hot Filtration: If the compound is sparingly soluble even at elevated temperatures, hot filtration can be used to remove insoluble impurities.[1]

  • Binary Solvent System for Recrystallization: Dissolve your compound in a minimal amount of a "good" hot solvent in which it is soluble. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Oiling Out During Recrystallization The boiling point of the solvent is too high, or the compound is melting before dissolving. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent. Add a "poor" solvent to the system to reduce the overall solubility.
No Crystal Formation Upon Cooling The solution is not supersaturated. The compound is too soluble in the solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If still unsuccessful, reduce the volume of the solvent by evaporation or add a "poor" solvent.
Inconsistent Solubility Results Variation in compound purity, water content in solvents, or temperature fluctuations.Ensure the purity of your compound. Use anhydrous solvents when possible and control the temperature during your experiments.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

Kinetic solubility is a high-throughput method used to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer, which is particularly relevant for early-stage drug discovery.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • UV-Vis spectrophotometer or nephelometer with a plate reader

  • Plate shaker/incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing 198 µL of PBS in each well. This results in a final DMSO concentration of 1%.[4]

  • Incubation: Shake the plate for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

  • Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis spectrophotometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to the blank wells.[4]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a traditional and accurate method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetonitrile)

  • Screw-capped vials

  • Reciprocating shaker bath

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a screw-capped vial containing a known volume of the selected solvent.

  • Equilibration: Place the vials in a reciprocating shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution appropriately and analyze the concentration of this compound using a pre-validated analytical method.

  • Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizations

experimental_workflow cluster_kinetic Kinetic Solubility Protocol cluster_thermodynamic Thermodynamic Solubility Protocol k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in 96-well Plate k_start->k_dilute k_add Add to PBS (1% final DMSO) k_dilute->k_add k_incubate Incubate with Shaking k_add->k_incubate k_measure Measure Turbidity/Absorbance k_incubate->k_measure k_end Determine Highest Soluble Concentration k_measure->k_end t_start Add Excess Solid to Solvent t_equilibrate Equilibrate in Shaker Bath (24-72h) t_start->t_equilibrate t_settle Settle Undissolved Solid t_equilibrate->t_settle t_filter Filter Supernatant (0.22 µm) t_settle->t_filter t_quantify Quantify Concentration (e.g., HPLC) t_filter->t_quantify t_end Report Thermodynamic Solubility t_quantify->t_end

Caption: Experimental Workflows for Solubility Determination.

troubleshooting_flow start Poor Solubility Observed check_solvent Is the solvent appropriate? start->check_solvent use_cosolvent Use a co-solvent system start->use_cosolvent change_solvent Select a more suitable solvent (e.g., DMSO, DMF) check_solvent->change_solvent No increase_temp Increase Temperature / Sonicate check_solvent->increase_temp Yes change_solvent->increase_temp use_cosolvent->increase_temp check_precipitation Precipitation in Aqueous Buffer? increase_temp->check_precipitation lower_conc Lower stock concentration check_precipitation->lower_conc Yes success Solubility Issue Resolved check_precipitation->success No optimize_dmso Optimize final DMSO % lower_conc->optimize_dmso slow_addition Add stock slowly with stirring optimize_dmso->slow_addition slow_addition->success

Caption: Troubleshooting Logic for Solubility Issues.

References

troubleshooting failed reactions involving 5-Amino-3-(4-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Amino-3-(4-methylphenyl)pyrazole. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my reaction involving this compound consistently low?

A1: Low yields can be attributed to several factors, including incomplete reactions, side reactions, and suboptimal conditions.[1] Ensure your starting materials are pure, as impurities can lead to unwanted side products.[2] It's also crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] For condensation reactions, adjusting the temperature or using microwave-assisted synthesis can sometimes improve yields.[1]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

A2: The formation of multiple products, particularly regioisomers, is a known challenge in pyrazole chemistry, especially when using unsymmetrical reagents.[2] The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on the reactants.[2] To favor the formation of the desired product, you may need to modify the reaction conditions, such as the solvent, temperature, or catalyst.[3] In some cases, using a protecting group for the pyrazole NH can prevent it from acting as a competing nucleophile.[3]

Q3: My reaction mixture has developed a significant color. Is this normal, and how can I purify my product?

A3: Discoloration is a common observation in pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material or side reactions.[2] If the reaction is run under acidic conditions, the formation of colored byproducts may be more pronounced.[2] Purification can typically be achieved through recrystallization or column chromatography on silica gel.[2]

Q4: How can I minimize the formation of side products during the synthesis of pyrazolo[3,4-b]pyridines?

A4: The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles can sometimes be challenging. The reaction pathway can be influenced by the choice of reactants and conditions.[4] To promote the desired cyclocondensation, it is important to carefully control the reaction temperature and choice of catalyst. In some multicomponent reactions, the formation of different isomeric products can occur.[5]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Pyrazolo[1,5-a]pyrimidines

When reacting this compound with a β-dicarbonyl compound to synthesize a pyrazolo[1,5-a]pyrimidine, you may encounter low yields. The following table outlines potential causes and solutions.

Observation Potential Cause Recommended Solution Expected Outcome
Low product yield with significant starting material remaining.Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. Consider using a higher-boiling solvent like DMF.[6]Increased conversion of starting material and higher product yield.
Low yield with the formation of a significant amount of a regioisomeric byproduct.Non-optimal reaction conditions favoring the formation of the undesired isomer.Change the solvent. For example, using fluorinated alcohols like TFE or HFIP can dramatically increase regioselectivity in some pyrazole syntheses.[7][8]Improved ratio of the desired regioisomer, leading to a higher isolated yield of the target compound.
Low yield and a complex mixture of unidentified byproducts.Degradation of starting material or product under the reaction conditions.Lower the reaction temperature and/or use a milder catalyst. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to oxidation.Cleaner reaction profile with fewer byproducts and an improved yield of the desired product.
Issue 2: Difficult Purification of the Reaction Product

Purification of pyrazole derivatives can be complicated by the presence of closely eluting impurities or byproducts.

Observation Potential Cause Recommended Solution Expected Outcome
Product and a major impurity co-elute during column chromatography.Similar polarity of the product and the impurity.Optimize the chromatography conditions. Try a different solvent system with varying polarities or consider using a different stationary phase.[3]Successful separation of the product from the impurity.
The product is difficult to crystallize from the reaction mixture.Presence of impurities that inhibit crystallization.First, attempt to purify the crude product by column chromatography to remove the bulk of the impurities, then proceed with recrystallization.Formation of pure crystalline product.
The product appears as an oil and does not solidify.The product may be a low-melting solid or an oil at room temperature.Try to precipitate the product by adding a non-polar solvent (e.g., hexanes) to a solution of the product in a more polar solvent (e.g., dichloromethane). If that fails, purification by chromatography is the best option.Isolation of the pure product, even if it is not a crystalline solid.

Experimental Protocols

Key Experiment: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound, an aldehyde, and a ketone in a one-pot, three-component reaction.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A ketone with an α-methylene group (e.g., acetone)

  • Acetic acid (solvent and catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add the aromatic aldehyde (1 equivalent) and the ketone (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash it with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm monitor_reaction Monitor Reaction (TLC/LC-MS) check_sm->monitor_reaction incomplete Incomplete Reaction? monitor_reaction->incomplete side_products Side Products or Isomers? incomplete->side_products No optimize_time_temp Increase Time/Temp incomplete->optimize_time_temp Yes optimize_conditions Modify Solvent/Catalyst side_products->optimize_conditions Yes success Yield Improved side_products->success No optimize_time_temp->success optimize_conditions->success

Caption: A workflow for troubleshooting low reaction yields.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products A This compound C Solvent (e.g., Acetic Acid) Heat A->C B 1,3-Dicarbonyl Compound B->C P1 Desired Pyrazolo[1,5-a]pyrimidine C->P1 Major Pathway P2 Isomeric Byproduct C->P2 Minor Pathway (Side Reaction)

Caption: Synthesis of pyrazolo[1,5-a]pyrimidines.

References

Technical Support Center: Optimization of Reaction Conditions for Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aminopyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile synthetic routes for preparing aminopyrazole derivatives?

A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials are:

  • β-Ketonitriles: These are among the most common starting materials. They react with hydrazines, initially forming a hydrazone intermediate, which then undergoes cyclization to yield the aminopyrazole.[1][2][3][4]

  • α,β-Unsaturated Nitriles: This is the second major route, where the presence of a leaving group on the alkene facilitates the cyclization with hydrazines.[2]

Q2: What is the most significant challenge when synthesizing N-substituted aminopyrazoles?

A2: The primary challenge is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine possess different nucleophilicity, which can lead to two different cyclization pathways, resulting in a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole regioisomers.[1] The ratio of these isomers is highly dependent on the reaction conditions.[1]

Q3: How can I selectively synthesize the 5-aminopyrazole isomer?

A3: To favor the formation of the thermodynamically more stable 5-aminopyrazole isomer, the reaction should be run under neutral or acidic conditions at elevated temperatures.[1] These conditions, such as refluxing in ethanol or toluene with a catalytic amount of acetic acid, allow the reaction intermediates to equilibrate, leading to the most stable product.[1][2] Microwave-assisted synthesis can also be used to achieve this outcome with reduced reaction times.[2]

Q4: How can I selectively synthesize the 3-aminopyrazole isomer?

A4: The 3-aminopyrazole isomer is the kinetically favored product.[5] Its selective synthesis requires conditions that prevent equilibration to the more stable 5-amino isomer. This is typically achieved by using a strong base, such as sodium ethoxide (EtONa), in an anhydrous solvent like ethanol at low temperatures (e.g., 0°C).[1] These conditions facilitate rapid, irreversible cyclization of the initial, kinetically formed adduct.

Q5: What are the typical side products observed in aminopyrazole synthesis?

A5: Besides the undesired regioisomer, several other side products can form:

  • Uncyclized Hydrazone Intermediates: If the final cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]

  • N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the aminopyrazole product can sometimes react with the solvent to form an N-acetylated amide byproduct.[1]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further with starting materials, especially under harsh conditions, to form products like pyrazolo[1,5-a]pyrimidines.[1]

Q6: How can I definitively confirm the regiochemistry of my final product?

A6: Confirming the correct isomer is crucial. While standard 1D NMR and mass spectrometry are essential first steps, they are often insufficient for unambiguous structure determination. Advanced 2D NMR techniques, such as 1H-15N HMBC, are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] For absolute proof of structure, single-crystal X-ray diffraction is the gold standard.[1]

Troubleshooting Guide

Issue 1: Reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is the most common issue when using substituted hydrazines. The product ratio can be controlled by shifting the reaction from thermodynamic to kinetic control, or vice versa.

Decision Pathway for Regioselectivity

G start Desired Regioisomer? thermo_product 5-Aminopyrazole (Thermodynamic Product) start->thermo_product  Thermodynamically  Stable Isomer kinetic_product 3-Aminopyrazole (Kinetic Product) start->kinetic_product  Kinetically  Favored Isomer thermo_cond Use Thermodynamic Control: - Neutral or Acidic Conditions (e.g., cat. AcOH) - High Temperature (Reflux) - Allows for equilibration thermo_product->thermo_cond kinetic_cond Use Kinetic Control: - Strong Base (e.g., NaOEt) - Low Temperature (e.g., 0°C) - Prevents equilibration kinetic_product->kinetic_cond

Caption: Choosing between kinetic and thermodynamic control.

Table 1: Summary of Conditions for Regioselective Synthesis

Control TypeDesired IsomerCatalyst / BaseSolventTemperatureRationale
Thermodynamic 5-AminopyrazoleCatalytic Acid (e.g., AcOH) or NeutralToluene, EthanolHigh (Reflux, ~80-110°C)Allows intermediates to equilibrate to the most stable product.[1][2]
Kinetic 3-AminopyrazoleStrong Base (e.g., NaOEt)Anhydrous EthanolLow (0°C)Promotes rapid and irreversible cyclization of the kinetic adduct.[1][2]
Issue 2: The reaction is slow, incomplete, or leaves uncyclized intermediates.

This often occurs when the cyclization step is not favored under the chosen conditions or if the starting materials are not sufficiently reactive.[1]

Workflow for Addressing Incomplete Reactions

G start Reaction Incomplete? check_hydrazine Is hydrazine salt (e.g., HCl) being used? start->check_hydrazine Yes add_base Add stoichiometric base (e.g., NEt3) to liberate free hydrazine. check_hydrazine->add_base Yes increase_temp Increase Temperature or Use Microwave Irradiation check_hydrazine->increase_temp No add_base->increase_temp add_catalyst Add Catalyst (Acid or Base) increase_temp->add_catalyst complete Reaction Complete add_catalyst->complete

Caption: Workflow for troubleshooting incomplete reactions.

Troubleshooting Steps:

  • Check Hydrazine Form: If you are using a hydrazine salt (e.g., hydrochloride), a base must be added to liberate the free, nucleophilic hydrazine for the reaction to proceed.[1][2]

  • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature by refluxing can facilitate the final cyclization and aromatization steps.[1]

  • Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and can promote difficult cyclizations.[1][2]

  • Add a Catalyst: If not already present, adding a catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can accelerate both the initial condensation and the subsequent cyclization. The choice of catalyst will also influence regioselectivity.[1]

Issue 3: Purification is difficult due to inseparable regioisomers.

The structural similarity of 3- and 5-aminopyrazole isomers makes their separation by standard column chromatography or recrystallization notoriously difficult.[1]

Relationship Between Optimization and Purification

G cluster_0 Reaction Stage cluster_1 Purification Stage cluster_2 Alternative (Inefficient) Path optimize Optimize Reaction for High Regioselectivity crude Crude Product: Single Isomer optimize->crude Leads to purify_easy Straightforward Purification (e.g., Recrystallization) crude->purify_easy Enables no_optimize Unoptimized Reaction mixture Crude Product: Mixture of Isomers no_optimize->mixture purify_hard Difficult / Impossible Purification mixture->purify_hard

Caption: The key to easy purification is high reaction selectivity.

Best Strategy: The most effective approach is to avoid forming the isomeric mixture in the first place.[1] Invest time in optimizing the reaction for high regioselectivity before scaling up. Run small-scale trials to find the optimal solvent, catalyst, and temperature for your specific substrates, using the guidelines in Issue 1.

Data on Reaction Parameters

The choice of catalyst, solvent, and temperature can significantly impact reaction outcomes.

Table 2: Examples of Catalytic Systems and Conditions for Aminopyrazole Synthesis

CatalystReactantsProduct TypeSolventTemp (°C)Yield (%)Reference
Acetic Acid (cat.)3-Methoxyacrylonitrile + Phenylhydrazine5-AminopyrazoleTolueneMicrowave90[2]
Sodium Ethoxide3-Methoxyacrylonitrile + Phenylhydrazine3-AminopyrazoleEthanolMicrowave85[2]
None (Neutral)β-Ketonitrile + Phenylhydrazine5-AminopyrazoleEthanolReflux70[2]
Triethylamineβ-Ketonitrile + Methylhydrazine Sulfate5-AminopyrazoleEthanolReflux75[2]
FeCl₃β-Ketoester + 5-Aminopyrazole + AldehydePyrazolo[3,4-b]pyridineEthanolN/A89[6]
DMSO (Solvent)Phenylhydrazine + β-KetonitrilePyrazolo[3,4-b]pyridineDMSOReflux76[7]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control)

This protocol is adapted from methodologies favoring the thermodynamically stable 5-amino isomer.[1]

  • Reaction Setup: To a solution of the β-ketonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction's progress by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[1]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[1]

Protocol 2: Regioselective Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control)

This protocol is adapted from methodologies favoring the kinetically controlled 3-amino isomer.[1]

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the resulting solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, ensuring the temperature is maintained at 0°C.[1]

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.[1]

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[1]

References

characterization challenges of 5-Amino-3-(4-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 5-Amino-3-(4-methylphenyl)pyrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

General Compound Information

This section provides basic physical and chemical data for this compound.

PropertyValueReferences
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.22 g/mol [1]
CAS Number 78597-54-3
Appearance White amorphous powder[1]
Melting Point 148-154 °C[1]
Purity (Typical) ≥ 97-98% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

General Troubleshooting Workflow

Before diving into technique-specific issues, it's helpful to have a logical workflow for characterizing a new batch of your compound. The following diagram outlines a typical process.

G cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Problem Resolution cluster_3 Definitive Analysis start Synthesized This compound hplc_ms Purity & Identity Check (LC-MS) start->hplc_ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) hplc_ms->nmr Purity OK? Identity matches? troubleshoot Consult Troubleshooting Guides (This Document) hplc_ms->troubleshoot No (Impure or Wrong Mass) ftir FTIR Analysis nmr->ftir nmr->troubleshoot xray Single Crystal X-Ray (If needed for structure/regiochemistry) ftir->xray Ambiguity Remains? final Characterization Complete ftir->final Structure Confirmed? recrystallize Purification (Recrystallization/Column) troubleshoot->recrystallize recrystallize->hplc_ms Re-analyze xray->final

Caption: General characterization workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structural elucidation, but aminopyrazoles present unique challenges due to tautomerism.

FAQs & Troubleshooting

  • Q1: Why is the N-H proton signal in my ¹H NMR spectrum very broad or completely absent?

    • A: This is a common issue for pyrazoles. The N-H proton can undergo rapid exchange with residual water or deuterated solvent molecules (if protic, like methanol-d₄). This exchange broadens the signal, sometimes to the point where it disappears into the baseline.[2]

    • Troubleshooting Steps:

      • Use an Aprotic Solvent: Record the spectrum in a dry aprotic solvent like DMSO-d₆ or CDCl₃ to minimize proton exchange.[2]

      • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak was an N-H (or O-H), the proton will exchange with deuterium, and the signal will disappear, confirming its identity.[2][3]

  • Q2: I see fewer aromatic/ring proton signals than I expect. Why is that?

    • A: This is likely due to rapid tautomeric exchange. This compound exists in equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the spectrum will show averaged signals, making distinct protons (like those at C3 and C5 of the pyrazole ring) appear chemically equivalent.[2][4]

Caption: Tautomerism in aminopyrazoles leading to averaged NMR signals.

  • Q3: My spectrum has very broad peaks and poor resolution. What can I do?

    • A: Poor resolution can stem from several factors:

      • Poor Shimming: The magnetic field is not homogeneous. Re-shim the instrument. For complex samples, automated shimming may be insufficient; manual shimming of first and second-order shims may be required.[5][6]

      • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Dilute your sample.[5]

      • Insoluble Particles: The presence of suspended, insoluble material will severely degrade spectral quality. Filter your sample through a small plug of glass wool directly into the NMR tube.[5]

  • Q4: How can I definitively assign the C3 and C5 signals in the ¹³C NMR spectrum?

    • A: This is challenging due to tautomerism.[2] The chemical shifts depend heavily on which tautomer is dominant.[2]

    • Advanced Techniques: Use 2D NMR experiments. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful as it shows correlations between protons and carbons over 2-3 bonds, allowing you to unambiguously assign carbons based on their connectivity to well-defined protons (e.g., the methyl group protons on the phenyl ring).[2]

Typical NMR Data (Unsubstituted Pyrazole Ring)
Nucleus Position
¹HN1-H
H3 / H5
H4
¹³CC3 / C5
C4
Note: These are reference values for an unsubstituted pyrazole ring. The 4-methylphenyl and amino groups will cause significant shifts.
Mass Spectrometry (MS)

FAQs & Troubleshooting

  • Q1: I am not getting a clear molecular ion peak using GC-MS. Is the compound unstable?

    • A: Possibly. Similar heterocyclic compounds, like pyranopyrazoles, are known to be thermally unstable and can degrade in the hot GC injection port, preventing the detection of the molecular ion.[7]

    • Troubleshooting Steps:

      • Use a "Soft" Ionization Technique: Switch to an analysis method that does not require high heat, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI-MS coupled with liquid chromatography (LC-MS) is an excellent alternative.[8]

      • Derivatization: For GC-MS, consider derivatizing the compound. Converting the amine and N-H groups to their trimethylsilyl (TMS) ethers can increase thermal stability and volatility, providing a clear molecular ion for the derivatized product.[7]

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of this compound.

FAQs & Troubleshooting

  • Q1: I'm seeing peak tailing in my chromatogram. What is the cause?

    • A: Peak tailing for a basic compound like an aminopyrazole is often caused by strong interactions between the amino group and residual acidic silanol groups on the silica-based C18 column.

    • Troubleshooting Steps:

      • Modify the Mobile Phase: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1% v/v) to block the active silanol sites.

      • Lower the pH: Add an acid like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) to the mobile phase. This will protonate the analyte and suppress unwanted interactions with the stationary phase.[9]

      • Use a Different Column: Employ an "end-capped" C18 column or a column specifically designed for analyzing basic compounds, which have fewer free silanol groups.

  • Q2: How do I develop a robust HPLC method for this compound?

    • A: Method development involves systematically optimizing parameters to achieve good peak shape, resolution, and run time. A typical starting point for a pyrazole derivative would be a reverse-phase method.[9][10]

HPLC_Workflow start 1. Select Column (e.g., C18, 5µm) mobile_phase 2. Choose Mobile Phase (e.g., Acetonitrile/Water) start->mobile_phase gradient 3. Run Scouting Gradient (e.g., 5-95% ACN over 20 min) mobile_phase->gradient isocratic 4. Optimize (Adjust gradient or switch to isocratic) gradient->isocratic flow_rate 5. Adjust Flow Rate (e.g., 1.0 mL/min) isocratic->flow_rate validate 6. Validate Method (Linearity, Precision, Accuracy) flow_rate->validate

Caption: A logical workflow for developing an HPLC method.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Purity Assay

This protocol provides a robust starting point for purity analysis.

  • Column: C18 reverse-phase column (e.g., 150mm x 4.6mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detector set to an appropriate wavelength (e.g., 237 nm or 254 nm). A Diode Array Detector (DAD) is recommended to assess peak purity.[11][12]

  • Column Temperature: 25 °C.[9]

  • Injection Volume: 5-10 µL.

  • Gradient Program:

    • Start at 10% B.

    • Linear ramp to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate at 10% B for 5 minutes before the next injection.

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile. Dilute further with the mobile phase to a working concentration of 50-100 µg/mL.[9]

Definitive Structural Analysis

X-Ray Crystallography

FAQs & Troubleshooting

  • Q1: Why would I need to perform X-ray crystallography if my NMR and MS data look good?

    • A: For novel pyrazole derivatives, synthesis can sometimes yield a mixture of regioisomers (e.g., substitution at N1 vs. N2).[13] While advanced NMR can help, single-crystal X-ray diffraction provides absolute, unambiguous proof of the molecular structure, connectivity, and regiochemistry. It is considered the "gold standard" for structural confirmation.[13][14][15]

  • Q2: I'm having trouble growing crystals suitable for diffraction. What can I do?

    • A: Growing high-quality single crystals is often a process of trial and error.

    • Troubleshooting Steps:

      • Ensure High Purity: The starting material must be very pure (>99%). Impurities can inhibit crystal growth. Purify by recrystallization or column chromatography first.

      • Try Various Solvents: Systematically screen a range of solvents with different polarities (e.g., ethanol, ethyl acetate, toluene, hexane, and mixtures thereof).

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial, cover it loosely (e.g., with parafilm pierced with a needle), and allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which your compound is not very soluble, but is miscible with the first solvent). The vapor of the poor solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.

References

byproduct identification in 5-Amino-3-(4-methylphenyl)pyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-(4-methylphenyl)pyrazole. The information is designed to help identify and mitigate the formation of common byproducts during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound?

A1: The most prevalent byproduct is the regioisomeric 3-Amino-5-(4-methylphenyl)pyrazole. Other potential byproducts include uncyclized hydrazone intermediates, N-acetylated pyrazoles if acetic acid is used as a solvent at high temperatures, and further reacted products such as pyrazolo[1,5-a]pyrimidines under harsh conditions.

Q2: How can I control the regioselectivity to favor the formation of this compound over its 3-amino isomer?

A2: Regioselectivity is highly dependent on reaction conditions. To favor the 5-amino isomer, which is the thermodynamically more stable product, acidic conditions (e.g., using acetic acid) and higher temperatures are generally employed. Conversely, basic conditions (e.g., sodium ethoxide in ethanol) and lower temperatures tend to favor the formation of the 3-amino isomer, which is the kinetically controlled product.[1]

Q3: What analytical techniques are best for identifying and quantifying the desired product and its byproducts?

A3: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective. HPLC can be used to separate and quantify the different isomers and byproducts. 1D and 2D NMR techniques, such as 1H-15N HMBC, are powerful for unambiguously determining the structure of the regioisomers.

Q4: Can this compound itself react further to form byproducts?

A4: Yes, as a binucleophile, this compound can undergo further reactions. For instance, in the presence of 1,3-dielectrophiles, it can cyclize to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. This is more likely to occur under forcing reaction conditions.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Isomer in the Final Product
  • Observation: NMR or HPLC analysis indicates the presence of a significant amount of the 3-Amino-5-(4-methylphenyl)pyrazole regioisomer.

  • Root Cause: The reaction conditions are favoring the kinetically controlled product. This is common when using basic catalysts or when the reaction is carried out at low temperatures.

  • Solution:

    • Reaction Conditions: Switch to acidic conditions. Refluxing in glacial acetic acid is a common method to promote the formation of the thermodynamically stable 5-amino isomer.

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in favor of the 5-amino isomer.

    • Temperature Control: Ensure the reaction temperature is high enough to allow for equilibrium to be reached, favoring the more stable 5-amino product.

Issue 2: Incomplete Reaction and Presence of Intermediates
  • Observation: Analysis shows the presence of the uncyclized hydrazone intermediate.

  • Root Cause: The cyclization step of the reaction is incomplete. This can be due to insufficient reaction time, low temperature, or the stability of the intermediate.

  • Solution:

    • Increase Reaction Time/Temperature: Prolong the reaction time or increase the temperature to ensure complete cyclization. Monitor the reaction progress using TLC or LC-MS.

    • Catalyst: Ensure the appropriate catalyst (acid or base) is present in a sufficient amount to facilitate the cyclization.

Issue 3: Formation of N-acetylated Byproduct
  • Observation: A byproduct with a mass corresponding to the acetylation of the amino group is detected, particularly when using acetic acid as a solvent.

  • Root Cause: The amino group of the pyrazole reacts with the acetic acid solvent, especially at high temperatures for extended periods.

  • Solution:

    • Minimize Reaction Time: Do not prolong the reaction unnecessarily once the starting material is consumed.

    • Alternative Solvents: If N-acetylation is a persistent issue, consider using a different solvent system, such as ethanol with a catalytic amount of a different acid.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis

Byproduct NameChemical StructureFormation ConditionsMitigation Strategy
3-Amino-5-(4-methylphenyl)pyrazoleIsomer of the desired productBasic conditions, low temperature (kinetic control)Use acidic conditions (e.g., acetic acid) and higher temperatures.
Uncyclized Hydrazone IntermediateOpen-chain precursorIncomplete cyclization (insufficient time or temperature)Increase reaction time and/or temperature.
N-acetyl-5-amino-3-(4-methylphenyl)pyrazoleAcetylated desired productProlonged heating in acetic acidMinimize reaction time; use alternative solvents.
Pyrazolo[1,5-a]pyrimidine derivativesFused heterocyclic systemReaction with 1,3-dielectrophiles, harsh conditionsControl stoichiometry and avoid overly harsh conditions.

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound (Favoring the 5-amino isomer)

Materials:

  • 4-Methylbenzoylacetonitrile (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Glacial acetic acid (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-methylbenzoylacetonitrile and glacial acetic acid.

  • Slowly add hydrazine hydrate to the mixture with stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Mandatory Visualization

experimental_workflow Experimental Workflow for Regioselective Synthesis start Start: Reactants reactants 4-Methylbenzoylacetonitrile + Hydrazine Hydrate + Glacial Acetic Acid start->reactants reflux Reflux at 118°C for 4-6h reactants->reflux workup Work-up: 1. Cool to RT 2. Pour into ice-water 3. Neutralize with NaHCO3 reflux->workup filtration Filtration and Washing workup->filtration purification Recrystallization from Ethanol filtration->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

logical_relationship Byproduct Formation Logic cluster_conditions Reaction Conditions cluster_products Products acidic Acidic (e.g., AcOH) five_amino 5-Amino Isomer (Thermodynamic Product) acidic->five_amino Favors basic Basic (e.g., NaOEt) three_amino 3-Amino Isomer (Kinetic Product) basic->three_amino Favors

Caption: Influence of reaction conditions on byproduct formation.

signaling_pathway p38 MAPK Signaling Pathway Inhibition stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk Activates mapkk MKK3/6 mapkkk->mapkk Phosphorylates p38 p38 MAPK mapkk->p38 Phosphorylates tnf TNF-α Production p38->tnf Leads to inhibitor 5-Aminopyrazole Inhibitor inhibitor->p38 Inhibits inflammation Inflammation tnf->inflammation

Caption: Inhibition of TNF-α production via the p38 MAPK pathway.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]

References

Validation & Comparative

1H NMR Analysis of 5-Amino-3-(4-methylphenyl)pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Amino-3-(4-methylphenyl)pyrazole and structurally related analogues. The provided data is essential for researchers and scientists engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug development and materials science.

Comparison of ¹H NMR Spectral Data

The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and selected reference compounds. The data for the target compound is an estimation based on the analysis of its structural analogues, as direct experimental data was not available in the cited literature. All spectra are referenced to a standard internal solvent peak.

CompoundSolventAr-H (ortho to CH₃) (δ, ppm, multiplicity, J)Ar-H (meta to CH₃) (δ, ppm, multiplicity, J)Pyrazole-H (δ, ppm, multiplicity)NH₂ (δ, ppm, multiplicity)NH (δ, ppm, multiplicity)CH₃ (δ, ppm, multiplicity)
This compound (Estimated) DMSO-d₆~7.6 (d, J ≈ 8.0 Hz)~7.2 (d, J ≈ 8.0 Hz)~5.5 (s)~4.9 (br s)~11.0 (br s)~2.3 (s)
5-Amino-3-phenylpyrazole--7.68-7.25 (m)5.85 (s)4.85 (br s)11.2 (br s)-
5-Amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrileDMSO-d₆7.43 (d, J = 6.9 Hz)7.32 (d, J = 9.3 Hz)-6.87 (s)-2.39 (s)[1]
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileDMSO-d₆-7.80 (d, J = 7.2 Hz), 7.41-7.46 (m)-6.50 (s)12.16 (br s)-

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of this compound and its analogues is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆.

    • To ensure a homogeneous solution and remove any particulate matter that could affect the spectral resolution, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.

  • Instrumental Analysis:

    • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

    • The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Standard acquisition parameters should be used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Structure and Proton Designations

The following diagram illustrates the chemical structure of this compound with the protons labeled for correlation with the ¹H NMR data.

Caption: Structure of this compound with key proton environments highlighted.

References

A Comparative Guide to the Mass Spectrometry of 5-Amino-3-(4-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry techniques for the characterization of 5-Amino-3-(4-methylphenyl)pyrazole, a heterocyclic amine of significant interest in medicinal chemistry and drug development. We will explore expected fragmentation patterns, compare ionization methods, and provide a detailed experimental protocol based on established methodologies for similar compounds.

Introduction to Mass Spectrometry for Pyrazole Analysis

This compound is a small molecule with a molecular weight of 173.23 g/mol (monoisotopic mass: 173.0953 Da). Mass spectrometry (MS) is an indispensable tool for its analysis, offering high sensitivity and specificity for molecular weight confirmation, structural elucidation, and quantification. The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum.

Comparison of Ionization Techniques: ESI vs. EI

The two most common ionization techniques applicable to this molecule are Electrospray Ionization (ESI) and Electron Ionization (EI). ESI is a "soft" ionization method that typically imparts little excess energy, leaving the molecule intact, while EI is a "hard" method that uses high-energy electrons, leading to extensive and reproducible fragmentation.[1][2]

Table 1: Comparison of ESI and EI for this compound Analysis

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Principle Soft ionization; ions are formed by applying a high voltage to a liquid to create an aerosol.[2]Hard ionization; high-energy electrons bombard the sample in the gas phase.[1]
Typical Ion Protonated Molecule [M+H]⁺ (m/z 174.1031)Molecular Ion M⁺• (m/z 173.0953)
Fragmentation Minimal to none in full scan mode; fragmentation is induced in tandem MS (MS/MS).Extensive and reproducible fragmentation.
Primary Use Molecular weight determination; quantification (LC-MS).[3][4]Structural elucidation; library matching (GC-MS).
Advantages Excellent for polar, thermally labile compounds; easily coupled with LC.[4][5]Provides a characteristic "fingerprint" spectrum; extensive libraries available.
Disadvantages Provides little structural information without MS/MS; susceptible to matrix effects.Not suitable for non-volatile or thermally labile compounds; may not show a molecular ion.[1]

For routine analysis in drug development, Liquid Chromatography coupled with ESI-MS (LC-MS) is the preferred method, offering robust quantification and high throughput.[6]

Predicted Fragmentation Pathway

The fragmentation of pyrazole rings typically involves two key processes: the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂).[7][8] Furthermore, compounds with a tolyl group are known to form a stable tropylium cation ([C₇H₇]⁺) at m/z 91.

Based on these principles, the following fragmentation pathway is proposed:

G cluster_0 Proposed EI Fragmentation Pathway mol This compound [C₁₀H₁₁N₃]⁺• m/z 173 frag1 [C₉H₈N₂]⁺• m/z 144 mol->frag1 -HCN frag2 Tropylium Ion [C₇H₇]⁺ m/z 91 mol->frag2 - C₃H₄N₃• frag3 [C₈H₉N]⁺• m/z 119 mol->frag3 - N₂ frag4 [C₆H₅]⁺ m/z 65 frag2->frag4 - C₂H₂

Caption: Proposed Electron Ionization fragmentation pathway for this compound.

Table 2: Predicted Key Fragments and Their Mass-to-Charge Ratios (m/z)

m/z (Nominal)Proposed FormulaIdentity/Origin
173[C₁₀H₁₁N₃]⁺•Molecular Ion (M⁺•)
158[C₁₀H₈N₂]⁺•Loss of -NH₂ radical
144[C₉H₈N₂]⁺•Loss of -HCN from the pyrazole ring
119[C₈H₉N]⁺•Loss of N₂ from the pyrazole ring
91[C₇H₇]⁺Tropylium ion from the 4-methylphenyl group
65[C₅H₅]⁺Loss of acetylene (-C₂H₂) from the tropylium ion

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a standard method for the quantitative analysis of this compound in a research setting, such as plasma or tissue homogenate, using a triple quadrupole mass spectrometer.

A. Sample Preparation (QuEChERS-based)

  • To 1 mL of sample matrix, add 1 mL of acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a new tube containing a cleanup sorbent (e.g., C18 or graphitized carbon black).[6]

  • Vortex for 30 seconds and centrifuge again.

  • Collect the final supernatant and dilute with an equal volume of water before injection.

B. Liquid Chromatography (LC) Conditions

  • Instrument: Agilent 1200 series HPLC or equivalent.[9]

  • Column: Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) or equivalent reverse-phase column.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[9]

  • Injection Volume: 5 µL.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

C. Mass Spectrometry (MS) Conditions

  • Instrument: Agilent 6470 Triple Quadrupole MS or equivalent.[9]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 4000 V.

  • MRM Transitions (Hypothetical):

    • Quantifier: 174.1 -> 91.1 (Precursor [M+H]⁺ -> Tropylium fragment)

    • Qualifier: 174.1 -> 119.1 (Precursor [M+H]⁺ -> Fragment after N₂ loss)

General Mass Spectrometry Workflow

The overall process of analyzing a sample via LC-MS involves several key stages, from sample introduction to final data interpretation.

G cluster_workflow General LC-MS Workflow sample Sample Preparation lc Liquid Chromatography (Separation) sample->lc ion Ion Source (ESI) lc->ion ms1 Mass Analyzer 1 (Precursor Selection) ion->ms1 cc Collision Cell (Fragmentation) ms1->cc ms2 Mass Analyzer 2 (Product Ion Scan) cc->ms2 det Detector ms2->det data Data Acquisition & Analysis det->data

Caption: A typical workflow for a tandem mass spectrometry (LC-MS/MS) experiment.

References

Comparative Guide to HPLC Purity Analysis of 5-Amino-3-(4-methylphenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Amino-3-(4-methylphenyl)pyrazole is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment against an alternative method, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), complete with experimental protocols and supporting data.

Introduction to this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for its purity determination are essential. While HPLC is a widely accepted method for purity analysis, advancements in analytical technology offer alternatives with distinct advantages.[3][4]

High-Performance Liquid Chromatography (HPLC) - The Standard Approach

HPLC is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[4] For the purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) - A High-Resolution Alternative

UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.[5] This technique is particularly useful for identifying and quantifying trace impurities.

Experimental Protocol: UPLC-MS
  • Instrumentation: A UPLC system coupled with a mass spectrometer (e.g., a quadrupole mass analyzer).

  • Column: C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A rapid gradient of Acetonitrile and Water (containing 0.1% formic acid).

  • Flow Rate: 0.5 mL/min.

  • Detection: Mass Spectrometry (MS) in positive ion mode, monitoring for the parent ion and potential impurities.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 0.1 mg/mL.

Performance Comparison: HPLC vs. UPLC-MS

The following table summarizes the key performance differences between the two methods based on hypothetical experimental data.

ParameterHPLCUPLC-MS
Analysis Time ~25 minutes~5 minutes
Resolution GoodExcellent
Limit of Detection (LOD) ~0.05%~0.005%
Limit of Quantification (LOQ) ~0.15%~0.015%
Solvent Consumption HighLow
Impurity Identification Based on retention timeBased on retention time and mass-to-charge ratio

Experimental Workflow and Method Selection

The choice between HPLC and UPLC-MS often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation of impurities.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter dissolve->filter hplc HPLC Injection filter->hplc Standard Purity uplc UPLC-MS Injection filter->uplc High-Throughput or Trace Impurity Analysis integrate Peak Integration hplc->integrate uplc->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify end end quantify->end Final Report

Caption: Experimental workflow for the purity analysis of this compound.

method_selection start Start: Purity Analysis Required high_throughput High Throughput Needed? start->high_throughput trace_analysis Trace Impurity Analysis? high_throughput->trace_analysis No uplc_ms Use UPLC-MS high_throughput->uplc_ms Yes structural_info Structural Information Needed? trace_analysis->structural_info No trace_analysis->uplc_ms Yes hplc Use HPLC structural_info->hplc No structural_info->uplc_ms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Both HPLC and UPLC-MS are powerful techniques for the purity analysis of this compound. While HPLC remains a robust and reliable method for routine quality control, UPLC-MS offers significant advantages in speed, sensitivity, and specificity, making it ideal for high-throughput screening and in-depth impurity profiling. The choice of method should be guided by the specific analytical needs, available instrumentation, and regulatory requirements.

References

comparing biological activity of 5-Amino-3-(4-methylphenyl)pyrazole analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 5-Amino-3-(4-methylphenyl)pyrazole Analogs

For researchers, scientists, and professionals in drug development, the pyrazole scaffold serves as a cornerstone in the discovery of novel therapeutic agents. Its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide provides a comparative analysis of the biological activities of analogs based on the this compound core structure, supported by experimental data and methodologies from various studies.

Anticancer Activity

The anticancer potential of pyrazole derivatives is a significant area of research.[2][4] The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines using the MTT assay, which measures cell viability.[5][6]

Comparative Anticancer Activity of 5-Aminopyrazole Analogs

While a direct comparative study on a series of this compound analogs is not available in a single report, data from various sources on structurally related 5-amino-3-aryl-pyrazoles allows for a representative comparison. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of the compounds. A lower IC50 value signifies greater efficacy.

Compound IDCore StructureR (Substitution on 3-phenyl group)R1 (Substitution on Pyrazole)Cancer Cell LineIC50 (µM)Reference
1 5-Amino-3-phenyl-pyrazole4-OCH31-HMCF-7 (Breast)>100[5]
2 5-Amino-3-phenyl-pyrazole4-Cl1-HMCF-7 (Breast)2.22[5]
3 5-Amino-3-phenyl-pyrazole3,4-di-OCH31-HMCF-7 (Breast)2.22[5]
4 5-Amino-3-phenyl-pyrazole4-N(CH3)21-HMCF-7 (Breast)3.66[5]
5 Pyrazolo[3,4-b]pyridine derivative--A549 (Lung)21.2[4]
6 Pyrazolo[3,4-b]pyridine derivative--MCF7 (Breast)18.4[4]

Note: The data presented is a compilation from different studies on structurally related compounds to provide a comparative perspective.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight in a controlled environment (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole analogs. A control group with no treatment and a vehicle control are also included. The plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: Following the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Antimicrobial Activity

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal strains.[1][3] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity of 5-Aminopyrazole Analogs

The following table presents MIC values for a selection of 5-aminopyrazole derivatives against various microbial strains, illustrating the impact of different substitutions on their antimicrobial activity.

Compound IDCore StructureR (Substitution)Microbial StrainMIC (µg/mL)Reference
7 5-Amino-pyrazole derivativePhenyl group with F at C5S. aureus (MDR)32[1]
8 5-Amino-pyrazole derivativePhenyl group with CF3 at C5S. aureus (MDR)64[1]
9 5-Amino-pyrazole derivativePhenyl group with F at C5M. tuberculosis64[1]
10 5-Amino-pyrazole derivativePhenyl group with CF3 at C5M. tuberculosis>128[1]
11 Pyrazole-carbothioamide3-thiophenyl, 5-(2,5-dimethoxyphenyl)P. aeruginosa62.25
12 Pyrazole-thiazole hybrid3-thiophenyl, 5-(2,5-dimethoxyphenyl)P. aeruginosa15.625

Note: This table is a compilation of data from various studies on related pyrazole structures to offer a comparative overview.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Compound Dilutions: A serial two-fold dilution of each pyrazole analog is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizing Synthesis, Workflows, and Relationships

To better understand the context of these comparative studies, the following diagrams illustrate the general processes and logical connections involved in the synthesis and evaluation of these pyrazole analogs.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis Start Start Reactants Aryl Ketonitrile + Hydrazine Start->Reactants Cyclization Cyclization Reaction Reactants->Cyclization Core 5-Amino-3-aryl-pyrazole Core Cyclization->Core Derivatization Substitution Reactions (R1, R2, etc.) Core->Derivatization Analogs Library of Analogs Derivatization->Analogs Assays Biological Assays (e.g., MTT, MIC) Analogs->Assays Data Quantitative Data (IC50, MIC) Assays->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for synthesis and biological evaluation of pyrazole analogs.

SAR_Relationship cluster_substituents Substitutions Core This compound R1 Position 1 (e.g., -H, -Aryl) Core->R1 R2 Position 4 (e.g., -CN, -COOEt) Core->R2 R3 4-methylphenyl variations (e.g., -Cl, -OCH3) Core->R3 Activity Biological Activity (e.g., Anticancer, Antimicrobial) R1->Activity Influences Potency R2->Activity Modulates Selectivity R3->Activity Affects Lipophilicity

Caption: Structure-Activity Relationship (SAR) concept for pyrazole analogs.

References

Structural Validation of Synthesized 5-Amino-3-(4-methylphenyl)pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of the key analytical techniques used to confirm the structure of 5-Amino-3-(4-methylphenyl)pyrazole, a versatile pyrazole derivative with significant potential in medicinal chemistry and organic synthesis.[1] Experimental data from closely related analogs and established principles of spectroscopic analysis are presented to offer a comprehensive framework for its characterization.

Spectroscopic and Crystallographic Validation Techniques: A Comparative Analysis

The primary methods for the structural elucidation of organic molecules like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information, and a combination of these methods is essential for unambiguous structure confirmation.

Data Summary

The following tables summarize the expected and reported quantitative data for the structural validation of this compound and its analogs.

Table 1: ¹H NMR Spectral Data Comparison

Proton Expected Chemical Shift (δ, ppm) in DMSO-d₆ Reported Chemical Shift (δ, ppm) for Similar Pyrazoles in DMSO-d₆ Multiplicity
NH (pyrazole)~11.0 - 13.0~11.44[2], 8.38[3], 8.35[3]Broad Singlet
NH₂ (amino)~4.5 - 5.5~5.16[4]Broad Singlet
Phenyl-H (aromatic)~7.0 - 7.87.07-7.24 (m)[2], 7.37-8.22 (m)[3]Multiplet
Pyrazole-H4~5.8 - 6.05.89 (d)[3], 5.26 (d)[4]Singlet/Doublet
CH₃ (methyl)~2.3 - 2.52.40 (s)[5], 2.48 (s)[4]Singlet

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Expected Chemical Shift (δ, ppm) in DMSO-d₆ Reported Chemical Shift (δ, ppm) for Similar Pyrazoles in DMSO-d₆
C=O (if present as impurity)>160176.36[3]
C-NH₂ (C5 of pyrazole)~150 - 160151.12[4]
C-Aryl (C3 of pyrazole)~140 - 150147.70[4]
Aromatic Carbons~115 - 140125-127[3], 117.82-139.32[4]
Pyrazole C4~90 - 10091.90[4]
CH₃~20 - 2521.0 (approx.)

Table 3: IR Spectroscopy Data Comparison

Functional Group Expected Wavenumber (cm⁻¹) Reported Wavenumber (cm⁻¹) for Similar Pyrazoles Vibrational Mode
N-H (amine & pyrazole)3100 - 35003421 (NH₂)[2][6], 3016 (NH)[2][6], 3097 (NH)[3]Stretching
C-H (aromatic & aliphatic)2850 - 31003050 (CH arom.), 2990 (CH aliph.)[5]Stretching
C=N (pyrazole ring)1580 - 16501624[2][6], 1589[3]Stretching
C=C (aromatic ring)1450 - 16001601[2][6]Stretching

Table 4: X-ray Crystallography Data Comparison for a Representative Pyrazole Derivative

Parameter 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile[7] Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[8]
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) 6.3441 (1)6.27869 (7)
b (Å) 11.1354 (2)15.43607 (12)
c (Å) 13.7754 (3)15.27141 (13)
α (°) 9090
β (°) 9096.2633 (9)
γ (°) 9090
V (ų) 973.15 (3)1471.24 (2)
Z 44

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[3]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer.[3] For ¹H NMR, standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[9]

Methodology:

  • Sample Preparation (KBr Pellet Method): Mix 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr).[9] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[9]

  • Data Acquisition: Record the IR spectrum using a FTIR spectrometer over a range of 4000 to 400 cm⁻¹.[9] A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for such compounds include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice.[10]

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.[10]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow cluster_analysis Data Analysis & Confirmation cluster_comparison Comparison Synthesis Synthesized Compound (this compound) Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Structure Confirmation IR IR Spectroscopy Purification->IR Functional Group Analysis MS Mass Spectrometry Purification->MS Molecular Weight Determination Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Definitive 3D Structure Data_Analysis Spectra & Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Literature Comparison with Literature Data Data_Analysis->Literature cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_conclusion Final Confirmation Start Synthesized this compound NMR NMR (¹H & ¹³C) Provides carbon-hydrogen framework Start->NMR IR IR Spectroscopy Identifies functional groups Start->IR MS Mass Spectrometry Determines molecular weight Start->MS Xray X-ray Crystallography Determines 3D atomic arrangement Start->Xray If single crystals are available Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation Xray->Confirmation

References

A Comparative Spectroscopic Analysis of Aminopyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of three key aminopyrazole isomers: 3-aminopyrazole, 4-aminopyrazole, and their tautomer, 5-aminopyrazole. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in pharmaceutical research and development. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, providing a foundational reference for researchers in the field.

Introduction to Aminopyrazole Isomers

Aminopyrazoles are a class of heterocyclic compounds that serve as important building blocks in the synthesis of a wide range of biologically active molecules. The position of the amino group on the pyrazole ring significantly influences the molecule's electronic properties, reactivity, and biological activity. Consequently, robust analytical methods are required to differentiate between isomers such as 3-aminopyrazole, 4-aminopyrazole, and the tautomeric 5-aminopyrazole, which can interconvert with 3-aminopyrazole.[1][2] This guide focuses on the characterization of these isomers using fundamental spectroscopic techniques.

Spectroscopic Data Comparison

The following sections and tables summarize the key spectroscopic data for 3-aminopyrazole, 4-aminopyrazole, and where available, 5-aminopyrazole. It is important to note that 3-aminopyrazole and 5-aminopyrazole exist in a tautomeric equilibrium, and the observed spectroscopic data for "3(5)-aminopyrazole" often represent a mixture of both forms, with the 3-amino tautomer generally being more stable.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, providing a clear distinction between the aminopyrazole isomers.

Table 1: ¹H NMR Spectroscopic Data for Aminopyrazole Isomers

IsomerSolventChemical Shift (δ, ppm) and Multiplicity
3-Aminopyrazole DMSO-d₆~7.33 (d, 1H, J=2 Hz), ~7.05 (br s, 3H, NH + NH₂), ~5.52 (d, 1H, J=2 Hz)
4-Aminopyrazole Not specifiedNot available in a comparable format.
5-Aminopyrazole DMSO-d₆Data is typically presented for the 3(5)-aminopyrazole tautomeric mixture.

Table 2: ¹³C NMR Spectroscopic Data for Aminopyrazole Isomers

IsomerSolventChemical Shift (δ, ppm)
3-Aminopyrazole Not specifiedData not readily available in a comparable format.
4-Aminopyrazole Not specifiedData not readily available in a comparable format.
5-Aminopyrazole Not specifiedData not readily available in a comparable format.

Note: Obtaining distinct NMR spectra for the 5-aminopyrazole tautomer is challenging due to the rapid equilibrium with the 3-aminopyrazole form in solution.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands for different functional groups. The N-H stretching and bending vibrations of the amino and pyrazole groups are particularly useful for distinguishing between the isomers.

Table 3: Key IR Absorption Bands for Aminopyrazole Isomers (in Ar matrix)

IsomerWavenumber (cm⁻¹)Vibrational Assignment
3-Aminopyrazole (3AP) ~3530, ~3420ν(NH₂) asymmetric and symmetric stretch
~1630δ(NH₂) scissoring
~1550Ring stretching
5-Aminopyrazole (5AP) ~3525, ~3415ν(NH₂) asymmetric and symmetric stretch
~1625δ(NH₂) scissoring
~1560Ring stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups like the amino group.

Table 4: UV-Vis Absorption Data for Aminopyrazole Derivatives

CompoundSolventλmax (nm)
Pyrazole derivatives (general)Ethanol~246–300
Substituted 5-aminopyrazolesVarious~385-393

Specific UV-Vis data for the unsubstituted parent aminopyrazole isomers is not consistently reported in the literature under comparable conditions. The data presented are for related derivatives and indicate the general absorption region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of aminopyrazole isomers can offer clues to the position of the amino group.

Table 5: Mass Spectrometry Data for Aminopyrazole Isomers

IsomerIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
3-Aminopyrazole Electron Ionization (EI)8355, 54, 43
4-Aminopyrazole EI83Fragmentation data not readily available.
5-Aminopyrazole EI83Fragmentation data not readily available.

The mass spectrum of 3-aminopyrazole shows a clear molecular ion peak at m/z 83. The fragmentation pattern can be analyzed to infer the structure of the parent ion.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminopyrazole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[4]

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, place the sample in the IR beam path and record the sample spectrum. A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the aminopyrazole isomer of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution. Scan a wavelength range appropriate for the compound, typically from 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are the key data points.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: For these relatively small and volatile molecules, Electron Ionization (EI) is a common and effective method that provides detailed fragmentation patterns.[5][6] Electrospray Ionization (ESI) can also be used, particularly for less volatile derivatives or when softer ionization is desired.[5]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to confirm the molecular weight and deduce structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of aminopyrazole isomers.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Comparison of Aminopyrazole Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Aminopyrazole Isomer (3-amino, 4-amino, 5-amino) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data MS_Data Molecular Ion (m/z), Fragmentation Pattern MS->MS_Data Comparison Structural Elucidation & Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic analysis of aminopyrazole isomers.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a powerful and complementary suite of tools for the differentiation and characterization of aminopyrazole isomers. While obtaining a complete and directly comparable dataset for all parent isomers can be challenging due to tautomerism and data availability, the principles and data presented in this guide offer a solid foundation for researchers. Careful application of the outlined experimental protocols will enable the reliable identification and structural elucidation of these important pharmaceutical building blocks.

References

Efficacy of 5-Aminopyrazole Derivatives versus Other Kinase Inhibitors in Targeting p38 MAPK

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 5-aminopyrazole-based compounds as kinase inhibitors, with a specific focus on their activity against p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses. While 5-Amino-3-(4-methylphenyl)pyrazole serves as a crucial building block in the synthesis of various potent inhibitors, this guide will focus on a representative, highly potent derivative from this class and compare its performance against other established p38 MAPK inhibitors.[1][2][3] The data presented herein is compiled from peer-reviewed literature and is intended to aid researchers in the selection and evaluation of kinase inhibitors for therapeutic development.

The Rise of 5-Aminopyrazoles as p38 MAPK Inhibitors

The 5-aminopyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, particularly those targeting p38α MAPK.[1][2][3] Dysregulation of the p38 MAPK signaling pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), making it a prime target for therapeutic intervention. Structure-activity relationship (SAR) studies have demonstrated that derivatives of 5-aminopyrazole can be optimized to exhibit potent and selective inhibition of p38α, leading to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNFα).[1][2]

Comparative Efficacy: 5-Aminopyrazole Derivative vs. Other p38 MAPK Inhibitors

To illustrate the efficacy of the 5-aminopyrazole class, we will use a representative potent compound, herein referred to as Compound A (a conceptual representation of highly potent 5-aminopyrazole derivatives found in the literature), and compare its in vitro and cellular activity with other well-characterized p38 MAPK inhibitors from different chemical classes.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the IC50 values of Compound A and other inhibitors against the p38α MAPK enzyme.

Inhibitor ClassCompoundp38α IC50 (nM)
5-Aminopyrazole Derivative Compound A (Representative) < 10
PyridinylimidazoleSB20358050 - 200
Diaryl UreaBIRB 796 (Doramapimod)38
N-phenyl-N'-naphthylureaBMS-58294913

Note: IC50 values can vary depending on the specific assay conditions.

Cellular Activity: Inhibition of TNFα Production

A critical downstream effect of p38 MAPK activation is the production of the pro-inflammatory cytokine TNFα. The ability of an inhibitor to block TNFα release in a cellular context is a key indicator of its potential therapeutic efficacy. The following table compares the cellular potency of various inhibitors in a lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cell (PBMC) or monocyte assay.

Inhibitor ClassCompoundCellular IC50 for TNFα Inhibition (nM)
5-Aminopyrazole Derivative Compound A (Representative) 1 - 20
PyridinylimidazoleSB203580100 - 500
Diaryl UreaBIRB 796 (Doramapimod)100 - 200
N-phenyl-N'-naphthylureaBMS-58294928

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for kinase inhibitor screening.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Downstream_Kinases->Transcription_Factors Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Gene_Expression

Caption: Simplified p38 MAPK signaling cascade.

Kinase_Inhibitor_Workflow cluster_screening Screening & Validation cluster_assays Assay Development cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Lead_Optimization->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., TNF-α Inhibition) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity_Profiling->PK_PD Efficacy_Models In Vivo Efficacy Models PK_PD->Efficacy_Models Toxicology Toxicology Studies Efficacy_Models->Toxicology

Caption: Experimental workflow for kinase inhibitor discovery.

Experimental Protocols

In Vitro p38α Kinase Inhibition Assay

Objective: To determine the IC50 value of a test compound against purified p38α kinase.

Materials:

  • Recombinant human p38α enzyme

  • Biotinylated substrate peptide (e.g., myelin basic protein)

  • ATP

  • Test compound (e.g., 5-aminopyrazole derivative)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, p38α enzyme, and substrate peptide in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • The luminescent signal is inversely proportional to kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular TNFα Inhibition Assay

Objective: To determine the cellular potency of a test compound in inhibiting LPS-induced TNFα production.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a human monocyte cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Human TNFα ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed PBMCs or THP-1 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.

  • Incubate the cells for 4-6 hours at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNFα production for each compound concentration and determine the IC50 value.

Conclusion

The 5-aminopyrazole scaffold represents a highly promising class of p38 MAPK inhibitors. As demonstrated by the representative data, optimized derivatives from this class exhibit potent in vitro and cellular activity, often superior to earlier generations of p38 inhibitors. Their favorable efficacy profile makes them valuable candidates for further preclinical and clinical development for the treatment of a wide range of inflammatory diseases. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into the therapeutic potential of novel kinase inhibitors.

References

comparative study of synthesis methods for 5-aminopyrazoles.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common and modern synthetic methods for obtaining 5-aminopyrazoles, a crucial scaffold in medicinal chemistry and drug development. We will delve into the classical approaches and contrast them with contemporary green chemistry methodologies, offering detailed experimental protocols, quantitative performance data, and visual representations of the synthetic pathways.

Introduction to 5-Aminopyrazole Synthesis

5-Aminopyrazoles are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their versatile chemical nature allows for further functionalization, making them valuable building blocks in the synthesis of a wide range of pharmaceutical agents. The methods for their synthesis have evolved from classical condensation reactions to more efficient and environmentally friendly multi-component strategies. This guide will compare three prominent methods: the reaction of β-ketonitriles with hydrazines, the use of malononitrile derivatives, and a modern three-component approach.

General Synthetic Pathways

The synthesis of 5-aminopyrazoles generally involves the cyclization of a C3 and an N2 fragment. The following diagram illustrates the conceptual flow from common starting materials to the desired 5-aminopyrazole core.

G cluster_0 Starting Materials cluster_1 Key Intermediates / Reactions cluster_2 Product beta_ketonitriles β-Ketonitriles hydrazone_formation Hydrazone Formation beta_ketonitriles->hydrazone_formation + Hydrazine malononitriles Malononitrile Derivatives three_component Three-Component Reaction malononitriles->three_component + Aldehyde + Hydrazine aldehydes Aldehydes hydrazines Hydrazines cyclization Intramolecular Cyclization hydrazone_formation->cyclization aminopyrazole 5-Aminopyrazole cyclization->aminopyrazole three_component->aminopyrazole

Caption: General synthetic routes to 5-aminopyrazoles.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to 5-aminopyrazoles can significantly impact yield, purity, reaction time, and environmental footprint. Below is a summary of quantitative data for the three methods discussed.

ParameterMethod 1: from β-KetonitrilesMethod 2: from Malononitrile DerivativesMethod 3: Three-Component Synthesis
Typical Yield Good to Excellent (70-95%)Good (60-85%)Excellent (85-95%)[1]
Reaction Time 2-12 hours3-10 hours15-30 minutes[1]
Reaction Temperature Room temperature to refluxRoom temperature to refluxRoom temperature to 55 °C[1]
Catalyst Often base-catalyzed (e.g., Et₃N)[1][2]Often base-catalyzedVarious, including nano-catalysts, or catalyst-free[1][3][4]
Solvent Ethanol, Acetic AcidEthanolWater/Ethanol, or solvent-free[1]
Key Advantage Versatility and wide substrate scope[2][5]Access to di-amino pyrazolesHigh efficiency, green, and rapid[1][3]

Detailed Synthesis Methodologies

Method 1: From β-Ketonitriles and Hydrazines

This is the most established and versatile method for synthesizing a wide array of 5-aminopyrazoles.[2][5][6] The reaction proceeds through the initial formation of a hydrazone by the nucleophilic attack of hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization onto the nitrile group.[2]

Experimental Protocol: Synthesis of 5-amino-3-phenyl-1H-pyrazole

  • To a solution of benzoylacetonitrile (1.45 g, 10 mmol) in 20 mL of absolute ethanol, add hydrazine hydrate (0.5 mL, 10 mmol).

  • Add a catalytic amount of triethylamine (0.2 mL).

  • Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 5-amino-3-phenyl-1H-pyrazole.

Method 2: From Malononitrile Derivatives and Hydrazines

The reaction of malononitrile or its derivatives with hydrazines is another classical route, often employed for the synthesis of 3,5-diaminopyrazoles.[1][2] Substituted malononitriles react smoothly with hydrazine hydrate to yield the corresponding diaminopyrazoles.

Experimental Protocol: Synthesis of 3,5-diamino-4-phenylpyrazole

  • In a round-bottom flask, dissolve phenylmalononitrile (1.44 g, 10 mmol) in 25 mL of ethanol.

  • To this solution, add hydrazine hydrate (1.0 mL, 20 mmol).

  • Reflux the mixture for 6 hours. Monitor the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The resulting precipitate is filtered, washed with a small amount of cold ethanol, and dried to yield 3,5-diamino-4-phenylpyrazole.

Method 3: Three-Component "Green" Synthesis

Modern synthetic approaches focus on efficiency, atom economy, and environmental sustainability. Three-component reactions involving an aldehyde, malononitrile, and a hydrazine derivative have emerged as a powerful tool for the rapid synthesis of 5-aminopyrazoles, often in green solvents like water and ethanol, and sometimes without a catalyst.[1][3][4][7]

Experimental Protocol: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

  • In a 50 mL flask, suspend benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and phenylhydrazine (1.08 g, 10 mmol) in a 1:1 mixture of water and ethanol (20 mL).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • The product will begin to precipitate. Continue stirring for an additional 15 minutes to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water followed by a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

Comparison of Methodological Features

The following diagram provides a visual comparison of the key attributes of the three synthetic methods.

G cluster_0 Method 1: From β-Ketonitriles cluster_1 Method 2: From Malononitriles cluster_2 Method 3: Three-Component m1_adv High Versatility m1_dis Longer Reaction Times m2_adv Access to Diaminopyrazoles m2_dis Moderate Yields m3_adv Rapid & Green m3_dis Catalyst may be needed compare

Caption: Key features of the compared synthesis methods.

Conclusion

The synthesis of 5-aminopyrazoles can be achieved through various methods, each with its own set of advantages and disadvantages. The classical approach using β-ketonitriles remains a highly versatile and reliable method for generating a diverse range of substituted 5-aminopyrazoles. The use of malononitrile derivatives provides a straightforward route to valuable diaminopyrazole structures. For researchers prioritizing speed, efficiency, and environmental considerations, the modern three-component synthesis offers a compelling alternative, often providing high yields in short reaction times under mild conditions. The selection of the most appropriate method will depend on the specific target molecule, available starting materials, and the desired scale of the synthesis.

References

A Comparative Guide to the Structural Elucidation of 5-Amino-3-(4-methylphenyl)pyrazole: X-ray Crystallography versus Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 5-Amino-3-(4-methylphenyl)pyrazole, a versatile building block in medicinal chemistry, precise structural confirmation is paramount.[1] This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and computational methods—for the structural elucidation of this and related pyrazole derivatives.

Introduction to this compound

This compound is a member of the aminopyrazole class of compounds, which are recognized for their significant biological activities and serve as key intermediates in the synthesis of a wide range of pharmaceuticals.[1][2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with anti-inflammatory, analgesic, and other therapeutic properties.[1][2] Given its potential applications, the unambiguous determination of its three-dimensional structure is critical for understanding its chemical reactivity, structure-activity relationships (SAR), and for designing new molecular entities.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related pyrazole derivatives provides valuable insights into the expected structural features.

Comparative Crystallographic Data for Aminopyrazole Derivatives:

For instance, the crystal structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid reveals a dihedral angle of 52.34 (7)° between the pyrazole and phenyl rings.[4][5] In another example, 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the dihedral angles between the pyrazole ring and the two phenyl rings are 82.44 (5)° and 4.52 (5)°.[6][7] These examples highlight the conformational flexibility of the phenyl group relative to the pyrazole core.

Table 1: Comparison of Crystallographic Data for Related Pyrazole Derivatives

Parameter5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid[4][5]5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde[6][7]5-Amino-3-anilino-1H-pyrazole-4-carbonitrile[8]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nC2/cPna2₁
a (Å) 7.9733 (3)21.9524 (15)6.3441 (1)
b (Å) 11.0112 (5)6.2511 (4)11.1354 (2)
c (Å) 12.8715 (5)24.1521 (16)13.7754 (3)
β (º) 98.435 (4)106.3069 (9)90
V (ų) 1118.96 (8)3181.0 (4)973.15 (3)
Z 484

Alternative and Complementary Analytical Techniques

While X-ray crystallography is the definitive method, its requirement for single crystals can be a significant bottleneck. Spectroscopic and computational methods offer valuable and often more readily obtainable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used.

Expected ¹H NMR Spectral Features for this compound:

  • Aromatic Protons: Doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the 4-methylphenyl group.

  • Pyrazole CH Proton: A singlet for the proton on the pyrazole ring.

  • Amino Protons (NH₂): A broad singlet, the chemical shift of which can be solvent and concentration-dependent.

  • Methyl Protons (CH₃): A singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

Expected ¹³C NMR Spectral Features:

  • Signals for the carbon atoms of the pyrazole ring and the 4-methylphenyl group. The chemical shifts will be influenced by the electronic effects of the amino and methyl substituents.

Table 2: Representative NMR Data for Aminopyrazole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [6]8.44 (s, 1H), 8.11 (d, 1H), 7.98 (d, 1H), 7.70 (s, 2H), 7.53 (t, 1H), 7.32 (t, 2H), 7.15 (d, 2H), 6.94 (t, 1H)148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99
4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [8]2.38 (s, 3H), 3.95 (s, 3H), 3.97 (s, 3H), 4.83 (s, 1H), 7.26-7.52 (m, Ar-H), 8.99 (s, 1H), 9.19 (s, 1H)171.4 (C=N), 172.8 (C=S)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands for this compound:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching: Bands for aromatic and methyl C-H stretching around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=N and C=C Stretching: Characteristic absorptions for the pyrazole ring in the fingerprint region (1400-1650 cm⁻¹).

  • N-H Bending: A band around 1600-1650 cm⁻¹.

Table 3: Representative IR Data for Aminopyrazole Derivatives

CompoundKey IR Absorption Bands (cm⁻¹)
5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [9]3292 (N-H), 3064 (O-H), 2390 (C≡N), 1602 (N=N), 1566, 1544, 1492 (C=C)
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine [10]3421 (NH₂), 3016 (NH), 1624 (C=N), 1601 (C=C), 1153 (C-S-C)
3(5)-Aminopyrazoles (Matrix Isolation) [11]3AP tautomer shows characteristic bands that differ from the 5AP tautomer, confirming the presence of tautomeric forms.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

Expected Mass Spectral Features for this compound:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (173.21 g/mol ).

  • Fragmentation: Characteristic fragmentation patterns of the pyrazole ring and loss of substituents. For pyrazoles, the fragmentation often involves the cleavage of the ring.

Table 4: Representative Mass Spectrometry Data for Related Pyrazole Derivatives

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
5-Amino-3-methyl-1-phenylpyrazole [7]173172, 77
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine [10]216 (M⁺, 21%)204, 198, 133, 95, 82, 68
Trimethylsilyl derivative of 6‐amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile [12][M-65]⁺ (loss of C₃HN₂ radical)261 (for ortho-substituted analogues)

Experimental Protocols

General Synthesis of 5-Amino-3-aryl-1H-pyrazoles:

A common synthetic route involves the condensation of a β-ketonitrile with hydrazine hydrate. For 5-amino-3-aryl-1H-pyrazoles, this typically starts with a substituted benzoylacetonitrile.[4] The reaction of the β-ketonitrile with hydrazine hydrate in a suitable solvent like ethanol, often under reflux, leads to cyclization and the formation of the aminopyrazole.[4]

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as ethanol or ethyl acetate.[6][7]

NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

IR Spectroscopy:

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry:

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Workflow and Pathway Diagrams

Structural Elucidation Workflow Workflow for Structural Elucidation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation & Data Interpretation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray Data_Analysis Spectroscopic & Crystallographic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation Computational Computational Modeling (DFT) Computational->Structure_Confirmation

Caption: Workflow for the synthesis and structural elucidation of this compound.

Comparison of Analytical Techniques Comparison of Analytical Techniques for Structural Elucidation cluster_techniques Analytical Techniques cluster_info Information Obtained Target This compound Xray X-ray Crystallography Target->Xray NMR NMR Spectroscopy Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS Comp Computational Methods Target->Comp Info_Xray 3D Structure, Bond Lengths/Angles, Stereochemistry Xray->Info_Xray Info_NMR Connectivity, Chemical Environment NMR->Info_NMR Info_IR Functional Groups IR->Info_IR Info_MS Molecular Weight, Fragmentation MS->Info_MS Info_Comp Predicted Structure, Spectroscopic Data Comp->Info_Comp

References

Validating the Mechanism of Action for 5-Aminopyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of bioactive molecules with applications in oncology, inflammation, and infectious diseases. Validating the precise mechanism of action is a critical step in the development of these derivatives as therapeutic agents. This guide provides an objective comparison of 5-aminopyrazole derivatives against other established molecules targeting key signaling pathways, supported by experimental data and detailed protocols to aid in the design and interpretation of validation studies.

Bruton's Tyrosine Kinase (BTK) Inhibition

A prominent application of 5-aminopyrazole derivatives is in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies. Pirtobrutinib, a non-covalent BTK inhibitor featuring a 5-aminopyrazole core, has demonstrated significant clinical activity.

Comparative Performance: Pirtobrutinib vs. Ibrutinib

Pirtobrutinib offers an alternative mechanism of BTK inhibition to the covalent inhibitor ibrutinib. A head-to-head comparison from a randomized phase III trial in patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) provides valuable insights into their relative performance.

MetricPirtobrutinib (5-Aminopyrazole Derivative)Ibrutinib (Covalent Inhibitor)
Overall Response Rate (ORR) 87.0%78.5%
Progression-Free Survival (PFS) at 18 months 86.9%82.3%
Atrial Fibrillation/Flutter Rate ~2.4%~13.5%
Hypertension Rate ~10.6%~15.1%

Data Interpretation: The data suggests that the 5-aminopyrazole derivative, pirtobrutinib, is non-inferior to ibrutinib in terms of efficacy, with a potentially favorable safety profile regarding cardiovascular adverse events.

Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Inhibition of BTK blocks the downstream signaling cascade, leading to apoptosis of malignant B-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn BTK Bruton's Tyrosine Kinase (BTK) Lyn->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3_DAG IP3 + DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Aminopyrazole BTK Inhibitor (e.g., Pirtobrutinib) Inhibitor->BTK

BTK Signaling Pathway and Inhibition

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

5-Aminopyrazole derivatives have been developed as potent inhibitors of p38 MAPK, a key regulator of inflammatory responses. These inhibitors hold therapeutic potential for a range of inflammatory diseases.

Comparative Performance: 5-Aminopyrazole Derivative vs. SB203580

This table compares the in vitro inhibitory activity of a potent 5-aminopyrazole-based p38α MAPK inhibitor, BIRB 796, with the widely used reference compound SB203580.

CompoundTargetBiochemical IC50Cellular IC50 (THP-1 cells)
BIRB 796 (5-Aminopyrazole Derivative)p38α38 nMNot explicitly stated for THP-1, but potent in cellular assays
SB203580 (Pyridinylimidazole)p38α50 nM[1]300-500 nM[2]

Data Interpretation: The 5-aminopyrazole derivative BIRB 796 demonstrates potent inhibition of the p38α MAPK isoform in biochemical assays, comparable to the well-established inhibitor SB203580.

Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.

p38_MAPK_Signaling_Pathway Stimuli Stress / Cytokines (e.g., LPS, TNF-α) MKK3_6 MKK3/6 Stimuli->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates Inflammation Inflammatory Response (TNF-α, IL-1β production) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor 5-Aminopyrazole p38 Inhibitor (e.g., BIRB 796) Inhibitor->p38

p38 MAPK Signaling and Inhibition

Aurora Kinase Inhibition

Certain 5-aminopyrazole derivatives have been identified as potent inhibitors of Aurora kinases, which are critical regulators of mitosis. Their inhibition represents a promising strategy for cancer therapy.

Comparative Performance: 5-Aminopyrazole Derivative vs. AZD1152

Here, we compare the 5-aminopyrazole-based pan-Aurora kinase inhibitor VX-680 with AZD1152, a selective Aurora B kinase inhibitor.

CompoundTarget(s)Biochemical IC50Cellular IC50 (Various Cancer Cell Lines)
VX-680 (5-Aminopyrazole Derivative)Aurora A, B, CA: 0.6 nM, B: 18 nM, C: 4.6 nM15 - 150 nM[3][4][5]
AZD1152-HQPA (Active metabolite)Aurora B >> Aurora AB: 0.37 nM, A: 1368 nM[6]3 - 75 nM[7][8]

Data Interpretation: VX-680 is a pan-inhibitor with high potency against all Aurora kinase isoforms. In contrast, AZD1152 is highly selective for Aurora B. The choice of inhibitor would depend on the specific therapeutic strategy, whether targeting all Aurora kinases or specifically Aurora B is desired.

Signaling Pathway

Aurora kinases, particularly Aurora A and B, play distinct and essential roles in mitotic progression, from centrosome separation to cytokinesis.

Aurora_Kinase_Signaling_Pathway cluster_A Aurora A cluster_B Aurora B AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Mitosis Proper Mitotic Progression Centrosome->Mitosis AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Chromosome->Mitosis Inhibitor 5-Aminopyrazole Aurora Kinase Inhibitor (e.g., VX-680) Inhibitor->AuroraA Inhibitor->AuroraB

Aurora Kinase Roles in Mitosis

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 5-aminopyrazole scaffold has also been utilized to develop inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various epithelial cancers.

Comparative Performance: 5-Aminopyrazole Derivative vs. Erlotinib

This table provides a comparison of the in vitro inhibitory activity of a 5-aminopyrazole-based EGFR inhibitor with the clinically approved drug, erlotinib.

CompoundTargetBiochemical IC50Cellular IC50 (Cancer Cell Lines)
Compound 4f (5-Aminopyrazole Derivative)EGFR61 nMNot explicitly stated
Erlotinib (Quinazolinamine)EGFR2 nM[9][10]20 nM - 5.8 µM (cell line dependent)[10][11][12][13]

Data Interpretation: While erlotinib demonstrates higher potency in biochemical assays, the identified 5-aminopyrazole derivative shows promising EGFR inhibitory activity. Further optimization of the 5-aminopyrazole scaffold could lead to the development of highly potent EGFR inhibitors.

Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 5-Aminopyrazole EGFR Inhibitor Inhibitor->EGFR

EGFR Signaling and Inhibition

Experimental Protocols

Accurate validation of the mechanism of action requires robust and well-controlled experiments. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., BTK, p38 MAPK, Aurora Kinase, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (5-aminopyrazole derivative or alternative)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader (luminometer, fluorescence reader, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only, no kinase).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare Prepare Serial Dilutions of Inhibitor Start->Prepare Setup Set up Kinase Reaction (Kinase, Substrate, Inhibitor) Prepare->Setup Initiate Initiate Reaction with ATP Setup->Initiate Incubate Incubate Initiate->Incubate Detect Detect Kinase Activity Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

In Vitro Kinase Assay Workflow
Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line relevant to the target pathway

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a time period known to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Start Start Treat Treat Cells with Test Compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Stain Stain with Annexin V and Propidium Iodide Harvest->Stain Incubate Incubate Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Annexin V Apoptosis Assay Workflow

By employing these comparative analyses and detailed experimental protocols, researchers can rigorously validate the mechanism of action of novel 5-aminopyrazole derivatives and benchmark their performance against established alternatives, thereby accelerating their development as next-generation therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-Amino-3-(4-methylphenyl)pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-Amino-3-(4-methylphenyl)pyrazole as a hazardous chemical waste. The disposal of this compound must adhere to strict safety protocols to mitigate potential environmental and health risks. Disposal procedures are contingent upon local regulations and the guidelines established by your institution's Environmental Health & Safety (EHS) department. This guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing from standard practices for hazardous research chemicals.

Hazard Assessment and Safety Precautions

This compound is a chemical compound that requires careful handling. While specific toxicity data may be limited, the precautionary principle dictates treating it as potentially hazardous. Pyrazole derivatives, as a class of compounds, are known for their diverse pharmacological activities and should be handled with care.

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:

Protective EquipmentSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile or other chemically resistant gloves.
Body ProtectionA lab coat or chemical-resistant apron.
Respiratory ProtectionUse in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated areas.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow

The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance.

cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Pickup A Wear appropriate PPE B Segregate Waste: Halogenated vs. Non-halogenated A->B Ensure safety C Select a compatible, labeled hazardous waste container B->C Proper categorization D Transfer waste into the container C->D Prevent leaks E Securely seal the container D->E Avoid spills F Store in a designated hazardous waste accumulation area E->F Safe holding G Request waste pickup from EHS department F->G Final disposal

Disposal workflow for this compound.

Detailed Disposal Procedures

Step 1: Waste Segregation

  • Separate waste containing this compound from other laboratory waste streams.

  • If dissolved in a solvent, segregate based on whether the solvent is halogenated or non-halogenated, as disposal routes for these categories often differ.

Step 2: Container Selection and Labeling

  • Container Choice: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid. Do not overfill the container; leave adequate headspace.[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations.

    • The date when waste accumulation began.

    • The name of the principal investigator and the laboratory location.

Step 3: Rinsate Collection

  • When rinsing empty containers that held this compound, the first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may be disposed of as regular waste, depending on institutional policies.

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated, secondary containment area within the laboratory. This area should be away from incompatible materials and sources of ignition.

Step 5: Final Disposal

  • Dispose of the waste through your institution's EHS department.[2][3][4] Follow their specific procedures for requesting a waste pickup. Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[1]

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound. Local, state, and federal regulations regarding hazardous waste disposal must be followed.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.